Technical Documentation Center

Di-Boc-L-homocystine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Di-Boc-L-homocystine
  • CAS: 130981-51-0

Core Science & Biosynthesis

Foundational

Technical Deep Dive: N,N'-Di-Boc-L-homocystine in Advanced Peptide Synthesis and Medicinal Chemistry

Part 1: Executive Summary N,N'-Di-Boc-L-homocystine (CAS: 130981-51-0) is a specialized, protected amino acid dimer widely utilized in medicinal chemistry and solid-phase peptide synthesis (SPPS).[1] Structurally, it con...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N,N'-Di-Boc-L-homocystine (CAS: 130981-51-0) is a specialized, protected amino acid dimer widely utilized in medicinal chemistry and solid-phase peptide synthesis (SPPS).[1] Structurally, it consists of two L-homocysteine molecules linked by a disulfide bond, with both N-termini protected by tert-butyloxycarbonyl (Boc) groups.[1]

Its primary utility lies in its ability to serve as a stable, oxidation-resistant precursor to L-homocysteine .[1] Free L-homocysteine is notoriously unstable in solution, prone to rapid cyclization into homocysteine thiolactone or uncontrolled oxidation. The Di-Boc-L-homocystine derivative "locks" the thiol in a disulfide state and masks the amine, allowing researchers to introduce the homocysteine moiety into complex molecules without side reactions.[1]

Part 2: Chemical Identity & Physicochemical Properties[2]

Core Specifications[1]
PropertySpecification
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-carboxypropyl]disulfanyl]butanoic acid
Common Name N,N'-Di-Boc-L-homocystine
CAS Number 130981-51-0
Molecular Formula C₁₈H₃₂N₂O₈S₂
Molecular Weight 468.59 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol, Dichloromethane (DCM); Poorly soluble in water
Storage -20°C (Desiccate); Hygroscopic
Structural Analysis

The molecule is a C2-symmetric dimer . Unlike cystine, which has one methylene group (


) between the alpha-carbon and sulfur, homocystine has two (

).[1] This extra methylene group significantly alters the steric environment and pKa of the thiol upon reduction, making it a critical probe in structure-activity relationship (SAR) studies.

Key Structural Features:

  • Boc Protection: Acid-labile carbamate protects the amine, stable to basic conditions (e.g., saponification).

  • Disulfide Bridge: Protects the thiol from oxidation or alkylation until reduction is desired.

  • Carboxylic Acid: Free for coupling to amines or resins.

ChemicalStructure Figure 1: Structural Connectivity of N,N'-Di-Boc-L-homocystine Boc1 Boc Group (Acid Labile) NH1 NH Boc1->NH1 AlphaC1 α-Carbon (L-Config) NH1->AlphaC1 SideChain1 CH2-CH2 AlphaC1->SideChain1 COOH1 COOH (Coupling Site) AlphaC1->COOH1 S1 S SideChain1->S1 S2 S S1->S2 Disulfide Bond SideChain2 CH2-CH2 S2->SideChain2 AlphaC2 α-Carbon (L-Config) SideChain2->AlphaC2 NH2 NH AlphaC2->NH2 COOH2 COOH (Coupling Site) AlphaC2->COOH2 Boc2 Boc Group (Acid Labile) NH2->Boc2

[1]

Part 3: Synthetic Utility & Mechanism

The "Thiolactone Problem"

In peptide synthesis, using free L-homocysteine is hazardous due to the rapid formation of homocysteine thiolactone under acidic conditions or during activation. This intramolecular cyclization terminates the peptide chain and produces a reactive side product.

Solution: N,N'-Di-Boc-L-homocystine bypasses this by keeping the sulfur atom oxidized (disulfide) and the nitrogen protected.[1] The thiol is only released after the amino acid is incorporated into the peptide chain and the disulfide is reduced, typically using DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).[1]

Orthogonal Deprotection Workflow

The Boc group allows for an orthogonal synthetic strategy, particularly useful when combined with Fmoc-based side chains or benzyl-based protections.[1]

SynthesisWorkflow Figure 2: Synthetic Workflow for Homocystine Incorporation Start N,N'-Di-Boc-L-homocystine Step1 Coupling Reaction (EDC/NHS or HATU) Amine nucleophile attacks COOH Start->Step1 Intermediate Boc-Protected Peptide Dimer Step1->Intermediate Branch Choose Path Intermediate->Branch PathA Path A: N-Terminal Deprotection (TFA/DCM) Branch->PathA Remove Boc PathB Path B: Disulfide Reduction (DTT or TCEP) Branch->PathB Cleave S-S ResultA Free Amine Dimer (Ready for elongation) PathA->ResultA ResultB Free Thiol Monomers (Reactive Homocysteine) PathB->ResultB

Part 4: Experimental Protocols

Synthesis of N,N'-Di-Boc-L-homocystine

Note: This protocol is adapted from standard Boc-protection methodologies for amino acids.[1]

Reagents: L-Homocystine, Di-tert-butyl dicarbonate (Boc₂O), NaOH (1M), Dioxane/Water.[1]

  • Dissolution: Suspend L-Homocystine (10 mmol) in a mixture of Water/Dioxane (1:1, 50 mL).

  • Basification: Cool to 0°C. Add NaOH (1M) dropwise to adjust pH to ~9-10.

  • Addition: Add Boc₂O (2.5 equivalents, 25 mmol) slowly.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight. Maintain pH ~9 by periodic addition of NaOH.

  • Work-up:

    • Wash the aqueous solution with Ethyl Acetate (to remove excess Boc₂O).

    • Acidify the aqueous layer carefully with 1M KHSO₄ or HCl to pH 2-3 (Precipitation usually occurs).

    • Extract the product into Ethyl Acetate (3x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Deprotection (Boc Removal)

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS) as scavenger.[1]

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to a final concentration of 20-50% (v/v). Add 2.5% TIPS if the molecule contains sensitive residues (e.g., Trp, Met).[1]

  • Stir at RT for 30-60 minutes.

  • Evaporate volatiles under nitrogen flow.

  • Precipitate the product using cold diethyl ether.

Part 5: Quality Control & Analytics

To verify the identity of N,N'-Di-Boc-L-homocystine, use the following expected spectral data.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 2H): Carboxylic acid protons (-COOH ).[1]

    • δ 7.1 ppm (d, 2H): Amide protons (-NH -Boc).[1]

    • δ 4.0 ppm (m, 2H): Alpha-protons (α-CH ).[1]

    • δ 2.7 ppm (t, 4H): Gamma-protons adjacent to sulfur (-CH₂ -S-).[1]

    • δ 1.8-2.0 ppm (m, 4H): Beta-protons (-CH₂ -CH₂-S-).[1]

    • δ 1.38 ppm (s, 18H): Boc tert-butyl protons (-C(CH₃ )₃).[1]

Mass Spectrometry[1]
  • ESI-MS (Positive Mode): Expect [M+H]⁺ peak at ~469.2 m/z.

  • ESI-MS (Negative Mode): Expect [M-H]⁻ peak at ~467.2 m/z.

Part 6: Handling & Safety[9]

Hazard Classification (GHS): While specific data for the Di-Boc derivative is limited, it should be handled with the precautions assigned to the parent amino acid (L-Homocysteine) and general organic reagents.[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.[2]

    • P264: Wash skin thoroughly after handling.

Stability: The compound is stable at room temperature but should be stored at -20°C to prevent slow degradation or hydrolysis. It is hygroscopic; allow the container to reach room temperature before opening to prevent condensation.

References

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 18322443, N-Boc-D,L-homocysteine. Retrieved from [Link][1]

  • Perkins, J. et al. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry. (Reference for general Boc-protection protocols). Retrieved from [Link][1]

Sources

Exploratory

Di-Boc-L-homocystine molecular weight and formula

An In-Depth Technical Guide to Di-Boc-L-homocystine: Properties, Synthesis, and Applications in Advanced Research Introduction In the landscape of modern chemical biology and drug development, the precise control of mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Di-Boc-L-homocystine: Properties, Synthesis, and Applications in Advanced Research

Introduction

In the landscape of modern chemical biology and drug development, the precise control of molecular architecture is paramount. Amino acid derivatives, particularly those with protecting groups, serve as fundamental tools for the construction of complex peptides and bioconjugates. L-Homocystine, the disulfide-linked dimer of homocysteine and a homolog of the more common L-cystine, presents a unique structural motif. The addition of the di-tert-butoxycarbonyl (Di-Boc) protecting groups to L-homocystine yields Di-Boc-L-homocystine, a specialized reagent designed for strategic application in organic synthesis.

The Boc group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions and its clean, quantitative removal under mild acid. By masking the reactive amino functionalities of L-homocystine, Di-Boc-L-homocystine allows for selective reactions at other sites and controlled incorporation into larger molecules. This guide offers a comprehensive technical overview of Di-Boc-L-homocystine, detailing its core physicochemical properties, a representative synthetic protocol, and its critical applications for researchers, chemists, and professionals in drug discovery.

Core Physicochemical Properties

The foundational attributes of a chemical reagent dictate its handling, reactivity, and analytical profile. Di-Boc-L-homocystine is an amorphous white solid utilized for research purposes.[1] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₂N₂O₈S₂[1][2]
Molecular Weight 468.59 g/mol [1][2]
CAS Number 130981-51-0[1]
IUPAC Name 2-amino-4-[[(3S)-3-(tert-butoxycarbonylamino)-4-tert-butoxycarbonyloxy-4-oxo-butyl]disulfanyl]butanoic acid[1]
SMILES String O=C(O)=O)NC(OC(C)(C)C)=O)NC(OC(C)(C)C)=O[2]
Structural Elucidation and Key Distinctions

The structure of Di-Boc-L-homocystine consists of two N-Boc protected L-homocysteine units joined by a disulfide bridge. It is crucial to distinguish this molecule from its more common, and structurally similar, counterpart, N,N'-Di-Boc-L-cystine.

  • Di-Boc-L-homocystine (C₁₈H₃₂N₂O₈S₂): Each monomeric unit contains a two-carbon ethyl chain (-CH₂-CH₂-) between the alpha-carbon and the sulfur atom.

  • N,N'-Di-Boc-L-cystine (C₁₆H₂₈N₂O₈S₂): Each monomeric unit contains a single-carbon methyl chain (-CH₂-) between the alpha-carbon and the sulfur atom.[3][4]

This seemingly minor difference—an additional methylene group in each half of the homocystine molecule—has significant implications. It extends the length of the disulfide linker, which can alter the conformational flexibility and steric profile of peptides or bioconjugates into which it is incorporated. This extension can be strategically exploited in drug design to optimize spacing between a targeting moiety and a payload.

Synthesis and Purification

The synthesis of Di-Boc-L-homocystine is typically achieved through the N-protection of L-homocystine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and well-established method for protecting the amino groups of amino acids.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product L_Homocystine L-Homocystine Reaction Reaction Vessel (Aqueous Base, e.g., NaOH) L_Homocystine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction DiBocHomocystine Di-Boc-L-homocystine Reaction->DiBocHomocystine 1. Reaction 2. Acidic Workup 3. Extraction & Purification G cluster_extracellular Extracellular Space (Circulation) cluster_intracellular Intracellular Space (Reducing Environment) Drug_Conjugate Targeting Ligand-S-S-Drug Conjugate (Stable) Cleaved_Conjugate Targeting Ligand-SH + HS-Drug (Active Drug Released) Drug_Conjugate->Cleaved_Conjugate Cellular Uptake & Reductive Cleavage (e.g., by Glutathione)

Sources

Foundational

A Technical Guide for Researchers: Distinguishing and Applying Di-Boc-L-homocystine and Boc-L-homocysteine in Advanced Scientific Applications

Abstract: In the nuanced field of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to experimental success. This guide provides a detailed technical examination of two clo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the nuanced field of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to experimental success. This guide provides a detailed technical examination of two closely related but functionally distinct reagents: N-α-Boc-L-homocysteine and its disulfide-linked dimer, N,N'-Di-Boc-L-homocystine. While both serve as sources of the non-proteinogenic amino acid homocysteine, their core structural difference—the presence of a reactive free thiol versus a stable disulfide bond—dictates their handling, stability, and strategic application. This whitepaper will elucidate these differences through structural analysis, comparative properties, and field-proven protocols, offering researchers the expertise to select the optimal reagent, thereby enhancing the integrity and efficiency of their synthetic workflows.

Section 1: Fundamental Chemistry and Structural Analysis

Introduction to Homocysteine and its Significance

Homocysteine is a non-proteinogenic α-amino acid, structurally homologous to cysteine but with an additional methylene group (-CH2-) in its side chain.[1][2] This extension imparts unique conformational properties when incorporated into peptides. The thiol (sulfhydryl) group (-SH) on its side chain is a key functional feature, serving as a nucleophile and a precursor for disulfide bond formation, making it a valuable component in biochemical research and pharmaceutical development.[1][3]

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis.[4][5][6] Its primary role is to prevent the amine from participating in unwanted side reactions during peptide bond formation. The Boc group is characterized by its stability under a range of conditions but can be readily and cleanly removed with moderate acids, such as trifluoroacetic acid (TFA), a cornerstone of the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4][7]

Chemical Structure of Boc-L-homocysteine: The Monomer

Boc-L-homocysteine is the monomeric form, featuring a free thiol group. This makes it the directly reactive species for applications requiring a nucleophilic sulfur, such as conjugation or incorporation into a peptide chain where the thiol is intended to remain free or form a disulfide bond in a subsequent, controlled step.

Caption: Structure of N-α-Boc-L-homocysteine.

Chemical Structure of Di-Boc-L-homocystine: The Dimer

Di-Boc-L-homocystine is a dimer composed of two Boc-L-homocysteine molecules linked by a disulfide bond (-S-S-).[8] This oxidized form protects the thiol group, preventing its participation in undesired reactions. The disulfide bond renders the molecule significantly more stable to aerial oxidation compared to its monomeric counterpart. It serves as a stable, crystalline solid that is easier to handle and store.

Caption: Structure of N,N'-Di-Boc-L-homocystine.

Section 2: Comparative Physicochemical Properties

The choice between the monomer and dimer is often dictated by their differing physical and chemical properties, which are a direct consequence of the thiol versus disulfide state.

PropertyBoc-L-homocysteine (Monomer)Di-Boc-L-homocystine (Dimer)Rationale for Difference
Chemical Formula C9H17NO4S[9]C18H32N2O8S2[10]Dimerization results in a doubling of the empirical formula, minus two hydrogen atoms.
Molecular Weight 235.30 g/mol [9]468.59 g/mol [10]The molecular weight of the dimer is twice that of the monomer, less the mass of two protons.
Key Functional Group Free Thiol (-SH)Disulfide Bond (-S-S-)The core structural distinction defining their reactivity.
Reactivity High. The thiol is a potent nucleophile and is readily oxidized.Low. The disulfide bond is stable and requires a reducing agent to cleave.The free thiol is susceptible to oxidation and alkylation. The disulfide is chemically stable.
Stability/Storage Prone to aerial oxidation to form the dimer (homocystine). Requires storage under inert gas and at low temperatures.Highly stable. Can be stored under ambient conditions as a crystalline solid. Preferred for long-term storage.The disulfide bond is the thermodynamically favored product of thiol oxidation in the presence of oxygen.[11]
Solubility Generally soluble in organic solvents.Solubility can vary but is often a crystalline solid with good stability.The larger, more symmetrical dimer may have different crystallization and solubility profiles.

Section 3: Synthesis and Interconversion

Synthetic Route to Boc-L-homocysteine

Boc-L-homocysteine is typically synthesized by reacting L-homocysteine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[12] The base deprotonates the amino group, enhancing its nucleophilicity to attack the Boc anhydride, thereby forming the protected amino acid.

Formation of Di-Boc-L-homocystine via Oxidation

The dimer, Di-Boc-L-homocystine, is readily formed by the mild oxidation of Boc-L-homocysteine. This can occur simply through exposure to air (aerial oxidation) or can be accelerated by using mild oxidizing agents like dimethyl sulfoxide (DMSO) or iodine. This reaction is often a purification strategy, as the dimer is typically a stable, crystalline solid that can be easily isolated.

Protocol: Reductive Cleavage of Di-Boc-L-homocystine to Boc-L-homocysteine

A key experimental workflow is the in situ generation of the reactive monomer from the stable dimer. This allows for the convenient storage of the precursor and the generation of the reactive thiol immediately before use, minimizing side reactions.

Objective: To quantitatively reduce the disulfide bond of Di-Boc-L-homocystine to yield two equivalents of Boc-L-homocysteine for immediate use in a subsequent reaction.

Materials:

  • N,N'-Di-Boc-L-homocystine

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous, degassed solvent (e.g., DMF, DCM, or an appropriate buffer)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve N,N'-Di-Boc-L-homocystine (1 equivalent) in the chosen anhydrous, degassed solvent.

  • Reductant Addition: Add a solution of a reducing agent.

    • Using DTT: Add a solution of DTT (1.5 to 2 equivalents) to the flask. The reaction proceeds via thiol-disulfide exchange.[11]

    • Using TCEP: Add a solution of TCEP (1.1 equivalents). TCEP is a powerful, odorless, and irreversible reducing agent that is effective over a wide pH range.[13]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS.

  • Validation (Optional): To confirm the presence of free thiols, an aliquot of the reaction mixture can be tested using Ellman's reagent (DTNB), which produces a yellow-colored product in the presence of free sulfhydryl groups.[14]

  • Direct Use: The resulting solution containing Boc-L-homocysteine is typically used directly in the next synthetic step without isolation to prevent re-oxidation.

Causality: The use of a slight excess of the reducing agent ensures the complete and rapid cleavage of the disulfide bond. TCEP is often preferred as it does not contain a thiol group itself, simplifying downstream purification if needed.[13] Performing the reaction under an inert atmosphere is critical to prevent the newly formed, highly reactive thiol from being oxidized by atmospheric oxygen.

Workflow Diagram for Interconversion

Interconversion Dimer Di-Boc-L-homocystine (Stable Precursor) Monomer Boc-L-homocysteine (Reactive Monomer) Dimer->Monomer Reduction (DTT, TCEP) Monomer->Dimer Oxidation (Air, DMSO, I₂)

Caption: Reversible interconversion of the two forms.

Section 4: Core Applications in Research and Development

The selection between the monomer and dimer is a strategic choice based on the specific requirements of the experimental design.

Boc-L-homocysteine: A Building Block for Peptides and Thiol-Modification
  • Solid-Phase Peptide Synthesis (SPPS): When a homocysteine residue with a free thiol is desired in the final peptide, Boc-L-homocysteine is used directly in the coupling step. However, this is often challenging as the free thiol can cause side reactions, such as dimerization on the resin or reaction with electrophiles. More commonly, a thiol-protecting group (e.g., Trityl (Trt) or Benzyl (Bzl)) is used on the homocysteine side chain (e.g., Boc-L-Hcy(Trt)-OH) during synthesis.[5][15]

  • Introduction of Reactive Thiol Groups: Boc-L-homocysteine is the reagent of choice for conjugating to molecules where a free thiol is needed for subsequent labeling, surface immobilization, or cyclization reactions.

Di-Boc-L-homocystine: A Stable Precursor for Controlled Thiol Introduction
  • Advantages in Storage and Handling: The primary advantage of the dimer is its superior stability.[14][16] It is not susceptible to the aerial oxidation that plagues the monomer, making it easier to weigh, handle, and store for long periods without degradation.

  • Use in Protocols Where Premature Thiol Reactivity is Undesirable: In complex, multi-step syntheses, introducing a reactive thiol group too early can lead to a host of unwanted side reactions. By using the stable dimer and performing a reduction step immediately prior to the desired reaction, the chemist maintains greater control over the synthetic pathway.

  • In situ Generation of Boc-L-homocysteine: This is the most powerful application of the dimer. By reducing Di-Boc-L-homocystine in the reaction vessel just before it is needed, researchers can work with a fresh, quantitative supply of the reactive monomer, maximizing yield and minimizing thiol-related impurities. This is particularly valuable in bioconjugation and the synthesis of sensitive peptides.

Section 5: Experimental Considerations and Best Practices

Handling and Storage: Preventing Unwanted Oxidation
  • Boc-L-homocysteine: Must be stored at low temperatures (-20°C is common) under an inert atmosphere (argon or nitrogen). Containers should be flushed with inert gas after each use. Solutions should be prepared with degassed solvents and used promptly.

  • Di-Boc-L-homocystine: Can be stored at room temperature or refrigerated. It is a stable, non-hygroscopic solid that does not require an inert atmosphere for long-term storage.

Analytical Techniques for Differentiation

Distinguishing between the thiol and disulfide forms is crucial for quality control and reaction monitoring.

  • Mass Spectrometry (MS): Provides a definitive confirmation based on the distinct molecular weights of the monomer (M) and the dimer (2M-2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon spectra will show distinct chemical shifts for the methylene groups adjacent to the sulfur atom (-CH2-S-).

  • Ellman's Test (DTNB Assay): A colorimetric assay that is specific for free thiols.[14] A positive result (yellow color) indicates the presence of Boc-L-homocysteine, while a negative result indicates the presence of the disulfide-linked dimer. This is an excellent, rapid method for confirming the success of a reduction reaction.

  • High-Performance Liquid Chromatography (HPLC): The monomer and dimer will have different retention times on a reverse-phase column, allowing for their separation and quantification.

Section 6: Conclusion

The difference between Di-Boc-L-homocystine and Boc-L-homocysteine is a classic example of how a subtle structural change—the oxidation state of a sulfur atom—can have profound implications for chemical reactivity, stability, and experimental strategy. Di-Boc-L-homocystine is the stable, easily handled precursor , ideal for storage and for protocols requiring the controlled, in situ generation of a reactive thiol. Boc-L-homocysteine is the reactive building block , used when a free thiol is immediately required, albeit with greater handling precautions. A thorough understanding of these differences empowers researchers in drug development and peptide chemistry to design more robust, efficient, and reliable synthetic protocols, ultimately leading to higher quality results.

Section 7: References

  • Biosynth. (n.d.). Boc-S-trityl-L-homocysteine. Retrieved from Biosynth

  • Chem-Impex International. (n.d.). Boc-S-benzyl-L-homocysteine. Retrieved from Chem-Impex

  • Chem-Impex International. (n.d.). Boc-S-trityl-L-homocysteine. Retrieved from Chem-Impex

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from YouTube

  • MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Homocysteine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Homocystine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Boc-D,L-homocysteine. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Teng, M., & Houk, R. J. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.

  • Zhang, R., et al. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 99(11), 4543-4557.

Sources

Exploratory

A Senior Application Scientist's Guide to Homocysteine Derivatives in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic synthesis of large peptides and proteins is a cornerstone of modern drug development and biochemical research. While Native...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic synthesis of large peptides and proteins is a cornerstone of modern drug development and biochemical research. While Native Chemical Ligation (NCL) has revolutionized the field by enabling the assembly of unprotected peptide segments, its traditional reliance on an N-terminal cysteine residue has limited its application. Homocysteine (Hcy), a non-proteinogenic homolog of cysteine, provides a powerful solution to this challenge. This technical guide details the theory, application, and practical methodologies for using homocysteine derivatives in peptide synthesis. We will explore how these building blocks facilitate ligation at methionine precursor sites, thereby dramatically expanding the toolkit for chemical protein synthesis. This paper provides field-proven insights, detailed protocols, and troubleshooting strategies to empower researchers in leveraging homocysteine chemistry for the assembly of complex biomolecules.

The Homocysteine Advantage: Beyond Cysteine

Homocysteine is a non-essential amino acid derived from the metabolism of methionine.[1] Structurally, it is a homolog of cysteine, containing an additional methylene group (-CH2-) in its side chain. This seemingly minor difference has profound implications for its chemical reactivity and utility in peptide synthesis.

While not incorporated into proteins during ribosomal translation, homocysteine's thiol group can participate in chemical ligation reactions analogous to cysteine.[2][3] The critical advantage lies in the subsequent post-ligation modification: the homocysteine residue can be chemoselectively S-methylated to yield a native methionine residue.[4][5] This two-stage strategy effectively allows for native chemical ligation at what will become a methionine site in the final protein, a location previously inaccessible to traditional NCL.

Caption: Structural comparison of Cysteine and Homocysteine.

Essential Homocysteine Derivatives for Solid-Phase Peptide Synthesis (SPPS)

To incorporate homocysteine into a peptide sequence using standard Fmoc-based SPPS, its reactive α-amino and thiol groups must be appropriately protected. The choice of protecting groups is critical for ensuring synthetic success and compatibility with the overall strategy.

Orthogonal Protection Strategy

An orthogonal protection scheme is paramount, allowing for the selective removal of one protecting group without affecting others.[6] For homocysteine in Fmoc-SPPS, the standard is:

  • Nα-protection: The acid-labile Fluorenylmethyloxycarbonyl (Fmoc) group is used, which is removed at each cycle of synthesis with a mild base (e.g., piperidine).[7][8]

  • S-protection: The highly acid-labile Trityl (Trt) group is the most common choice for protecting the thiol side chain.[7][8] It is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final trifluoroacetic acid (TFA) cleavage step.

This Fmoc-Hcy(Trt)-OH monomer is a versatile building block that can be readily incorporated into peptide sequences using standard coupling protocols.[7][8]

Protecting GroupPositionRemoval ConditionsRationale
Fmoc Nα-Amine20-40% Piperidine in DMFTemporary protection; removed at each SPPS cycle.
Trityl (Trt) S-Thiol>90% Trifluoroacetic Acid (TFA)"Permanent" protection; stable to piperidine, removed during final cleavage.
Boc Nα-AmineStrong Acid (e.g., TFA)Used in Boc-based SPPS; not compatible with Fmoc strategy.[6]

Table 1. Common protecting groups for homocysteine in peptide synthesis.

The Core Application: Ligation-Methylation Strategy

The premier application of homocysteine derivatives is the synthesis of proteins via a ligation-methylation cascade. This process circumvents the need for a cysteine at the ligation junction, enabling the use of a more common methionine site as the strategic point of fragment coupling.

The Mechanism of Homocysteine-Mediated NCL

The reaction proceeds in two distinct phases: ligation and methylation.

Phase 1: Native Chemical Ligation. This phase mirrors traditional NCL.[9] It involves the reaction between two unprotected peptide fragments in an aqueous buffer:

  • Peptide-1: Possesses a C-terminal thioester.

  • Peptide-2: Possesses an N-terminal homocysteine residue.

The reaction is initiated by a rapid, reversible transthioesterification, where the thiol of the N-terminal homocysteine attacks the C-terminal thioester of the first peptide. This forms a new thioester intermediate, linking the two fragments. This intermediate then undergoes a spontaneous and irreversible S-to-N acyl shift.[10] Because of the additional methylene group in homocysteine, this rearrangement proceeds through a favorable 6-membered ring transition state, leading to the formation of a stable, native amide bond at the ligation site.[10] The product is a single, larger peptide containing a homocysteine residue at the ligation junction.

Phase 2: S-Methylation. Following successful ligation, the peptide is treated with a methylating agent. This step chemoselectively alkylates the thiol side chain of the homocysteine residue, converting it into a thioether, thereby forming a native methionine residue.[4][5] This restores the desired protein sequence.

NCL_Workflow cluster_ligation Phase 1: Native Chemical Ligation cluster_methylation Phase 2: S-Methylation Peptide1 Peptide 1 (C-terminal Thioester) Intermediate Thioester-linked Intermediate Peptide1->Intermediate Transthioesterification Peptide2 Peptide 2 (N-terminal Homocysteine) Peptide2->Intermediate Ligated Ligated Peptide (Hcy at junction) Intermediate->Ligated S->N Acyl Shift (6-membered ring) Final Final Protein (Met at junction) Ligated->Final MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Final Alkylation

Caption: Workflow for Homocysteine-mediated Native Chemical Ligation and S-Methylation.

Field-Proven Methodologies

The following protocols are provided as a robust starting point. Researchers should note that optimization may be necessary depending on the specific peptide sequences.

Protocol 1: SPPS of a Homocysteine-Containing Peptide

This protocol describes the incorporation of Fmoc-Hcy(Trt)-OH into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-Hcy(Trt)-OH

  • Coupling Reagent: HBTU/HOBt or HATU

  • Activator Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Perform the standard coupling protocol for the C-terminal amino acid.

  • SPPS Cycles (Iterative): For each subsequent amino acid, including Fmoc-Hcy(Trt)-OH, perform the following cycle: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min) to remove the Fmoc group. b. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts. c. Amino Acid Coupling: Pre-activate a solution of the Fmoc-amino acid (4 eq), coupling reagent (e.g., HBTU, 3.9 eq), and DIEA (8 eq) in DMF for 2-5 minutes. Add this mixture to the resin and allow it to react for 45-60 minutes. d. Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Cleavage and Deprotection: a. After the final coupling cycle, wash the resin with DMF and DCM, then dry under vacuum. b. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. The inclusion of TIS is crucial to effectively scavenge the trityl cations released from the homocysteine side chain, preventing side reactions. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

SPPS_Cycle Start Start: Peptidyl-Resin (Fmoc-AAₙ) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AAₙ₊₁ + Activator) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 End End: Peptidyl-Resin (Fmoc-AAₙ₊₁) Wash2->End End->Deprotection Repeat for next cycle

Caption: The iterative cycle for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Ligation and S-Methylation

Materials:

  • Purified Peptide-1 (with C-terminal thioester)

  • Purified Peptide-2 (with N-terminal Hcy)

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Phosphate, pH 7.5

  • Thiol Additive: 4-mercaptophenylacetic acid (MPAA, 20 mM)

  • Methylating Agent: Methyl p-nitrobenzenesulfonate or Methyl Iodide

  • Quenching Reagent: Dithiothreitol (DTT)

Methodology:

  • Ligation Reaction: a. Dissolve Peptide-1 and Peptide-2 (in equimolar amounts, typically 1-5 mM) in the ligation buffer. b. Add the thiol additive MPAA. c. Stir the reaction at room temperature, monitoring progress by LC-MS. Ligation is typically complete within 4-24 hours.

  • Post-Ligation Cleanup (Optional but Recommended): Purify the ligated peptide containing the Hcy residue by RP-HPLC to remove unreacted starting materials and additives.

  • S-Methylation: a. Dissolve the purified, Hcy-containing peptide in a suitable buffer (e.g., phosphate buffer at pH 7-8). b. Add a 10- to 50-fold molar excess of the methylating agent. c. Allow the reaction to proceed for 1-4 hours at room temperature. Monitor by LC-MS for the mass shift corresponding to methylation (+14 Da). d. Causality Note: The reaction is performed at a slightly basic pH to ensure the thiol is sufficiently deprotonated and nucleophilic, while limiting the potential for N-methylation of lysine side chains or the N-terminus.[4]

  • Quenching and Final Purification: a. Quench any remaining methylating agent by adding an excess of DTT. b. Purify the final, methionine-containing protein by RP-HPLC.

Challenges and Strategic Considerations

  • Sequence-Dependent Difficulties: Peptides with high hydrophobicity or a tendency to aggregate can pose significant challenges during synthesis and purification.[11][12] The use of solubilizing tags or modified synthesis conditions may be required.

  • Chemoselectivity of Methylation: While S-methylation is generally selective, over-alkylation or reaction with other nucleophilic side chains (like lysine or histidine) can occur, especially with prolonged reaction times or excessive methylating agent.[4] Careful monitoring by LC-MS is essential to optimize reaction conditions.

  • Homocysteine Thiolactone Formation: Under acidic conditions, free homocysteine can cyclize to form homocysteine thiolactone.[2][3] While this is less of a concern with a protected Hcy residue within a peptide chain, it is a key consideration when working with the free amino acid.

Conclusion and Future Outlook

Homocysteine derivatives have proven to be invaluable tools for expanding the scope of native chemical ligation. The ability to assemble protein fragments at methionine sites opens up new avenues for the total chemical synthesis of proteins that were previously inaccessible. This strategy provides a reliable and efficient pathway to produce complex therapeutic proteins, isotopically labeled proteins for NMR studies, and proteins with site-specific modifications. As synthetic methodologies continue to evolve, the strategic use of non-proteinogenic amino acids like homocysteine will undoubtedly play an increasingly critical role in advancing the frontiers of chemical biology and drug discovery.

References

  • Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]

  • Homocysteine—a retrospective and prospective appraisal. PMC. [Link]

  • Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. PubMed. [Link]

  • Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews. [Link]

  • Native Chemical Ligation. Gyros Protein Technologies. [Link]

  • Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. MDPI. [Link]

  • Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. MDPI. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. eScholarship.org. [Link]

  • CHEMICAL SYNTHESIS OF PROTEINS. Raines Lab, University of Wisconsin-Madison. [Link]

  • Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Royal Society of Chemistry. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. PubMed. [Link]

  • Methionine. Wikipedia. [Link]

  • Expressed Protein Ligation at Methionine: N-terminal Attachment of Homocysteine, Ligation, and Masking. PMC. [Link]

  • Ligations from homocysteine isopeptide via 6-membered cyclic transition state. ResearchGate. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. AmbioPharm. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Foundational

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of Di-Boc-L-homocystine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate In the realm of peptide synthesis and drug development, the manipulation of am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

In the realm of peptide synthesis and drug development, the manipulation of amino acid derivatives is a daily ballet of precision and predictability. Among these, Di-Boc-L-homocystine stands as a crucial building block, its disulfide bond and protected amino groups offering a unique scaffold for complex molecular architectures. However, the successful application of this reagent is fundamentally tethered to a property that is often assumed and less frequently quantified: its solubility.

This guide, born from extensive experience in synthetic and medicinal chemistry, aims to demystify the solubility characteristics of Di-Boc-L-homocystine. While specific, quantitative public-domain data for this compound remains elusive, this paper will provide a robust framework for understanding and, critically, determining its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, drawing parallels with its parent amino acid, L-homocystine, and its constituent, L-cysteine, while also presenting a comprehensive, step-by-step protocol for in-lab solubility determination.

The Molecular Portrait of Di-Boc-L-homocystine: A Prelude to its Solubility Behavior

Di-Boc-L-homocystine is the disulfide dimer of N-Boc-L-homocysteine. The introduction of two bulky, non-polar tert-butyloxycarbonyl (Boc) groups fundamentally alters the physicochemical properties of the parent L-homocystine molecule.[] This modification significantly masks the polar character of the amino groups, thereby enhancing the molecule's affinity for organic solvents.[2][3]

The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and molecular size between the solute (Di-Boc-L-homocystine) and the solvent dictates the extent of dissolution. The presence of the two carboxylic acid groups means that Di-Boc-L-homocystine retains some capacity for hydrogen bonding, suggesting that it will exhibit favorable solubility in a range of polar organic solvents.

Predicted Solubility Profile of Di-Boc-L-homocystine

Based on the known solubility of related compounds and the structural attributes of Di-Boc-L-homocystine, we can extrapolate a predicted solubility profile. It is imperative to note that these are estimations and should be experimentally verified for precise quantitative applications.

Solvent Dielectric Constant (20°C) Solvent Type Predicted Solubility Rationale
Dichloromethane (DCM)8.93Polar AproticHighEffective at solvating the Boc groups and the hydrocarbon backbone.
Ethyl Acetate6.02Polar AproticHighOften used in the extraction of Boc-protected amino acids from aqueous solutions.
Tetrahydrofuran (THF)7.58Polar AproticHighGood general-purpose solvent for moderately polar compounds.
Acetonitrile37.5Polar AproticModerate to HighIts high polarity may favor interaction with the carboxylic acid groups.
Methanol32.7Polar ProticModerateCapable of hydrogen bonding with the carboxylic acid groups.
Ethanol24.5Polar ProticModerateSimilar to methanol, but its slightly lower polarity may enhance interaction with the Boc groups.
Isopropanol19.9Polar ProticModerate to LowReduced polarity compared to methanol and ethanol may limit its solvating power for the polar moieties.
Hexane1.88Non-polarLowUnlikely to effectively solvate the polar carboxylic acid groups.
Toluene2.38Non-polarLowSimilar to hexane, its non-polar nature is not conducive to dissolving Di-Boc-L-homocystine.

The Cornerstone of Practical Application: A Robust Protocol for Solubility Determination

The following protocol provides a reliable method for determining the solubility of Di-Boc-L-homocystine in any organic solvent of interest. This systematic approach ensures reproducible and accurate results, forming a self-validating system for your specific research needs.

Materials and Equipment
  • Di-Boc-L-homocystine (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh a precise amount of Di-Boc-L-homocystine into a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 Step 1 & 2 equil1 Vortex to create a slurry prep2->equil1 Step 3 equil2 Incubate at a controlled temperature with constant agitation (e.g., 24-48 hours) equil1->equil2 Step 4: Achieve Equilibrium sep1 Centrifuge to pellet undissolved solid equil2->sep1 Step 5 anal1 Carefully collect an aliquot of the supernatant sep1->anal1 Step 6 anal2 Dilute the aliquot with a suitable solvent anal1->anal2 Step 7 anal3 Quantify the concentration using a calibrated analytical method (e.g., HPLC) anal2->anal3 Step 8: Determine Concentration

Sources

Exploratory

An In-Depth Technical Guide to Di-Boc-L-homocystine: Synthesis, Properties, and Applications in Peptide Chemistry and Drug Development

This guide provides a comprehensive technical overview of Di-Boc-L-homocystine, a critical building block for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Di-Boc-L-homocystine, a critical building block for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, purification, and key applications, with a focus on the scientific principles and practical considerations that underpin its use in the laboratory.

Chemical Identity: Unambiguous Identification of Di-Boc-L-homocystine

Precise identification of chemical entities is paramount for scientific rigor. Di-Boc-L-homocystine is known by several synonyms, and its systematic IUPAC name provides an unambiguous structural description.

Synonyms and Common Names
  • N,N'-bis(tert-butoxycarbonyl)-L-homocystine

  • Di-Boc-L-homocystine

  • (2S,2'S)-4,4'-disulfanediylbis(2-(tert-butoxycarbonylamino)butanoic acid)

  • 2-amino-4-[[(3S)-3-(tert-butoxycarbonylamino)-4-tert-butoxycarbonyloxy-4-oxo-butyl]disulfanyl]butanoic acid[1]

IUPAC Name

The formal IUPAC name for Di-Boc-L-homocystine is (2S,2'S)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) . This name precisely describes the stereochemistry at the two alpha-carbons (S configuration), the disulfide linkage between the two homocysteinyl moieties at the 4 and 4' positions, and the tert-butoxycarbonyl (Boc) protecting groups on both amino functions.

Chemical Structure and Properties

The foundational structure is L-homocystine, which is an oxidized dimer of the amino acid L-homocysteine, connected by a disulfide bond.[2][3][4] In Di-Boc-L-homocystine, the amino groups of both homocysteinyl residues are protected by the acid-labile tert-butoxycarbonyl (Boc) group.

PropertyValueSource
CAS Number 130981-51-0[1]
Molecular Formula C18H32N2O8S2[1]
Molecular Weight 468.59 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents (e.g., DCM, THF, EtOAc), limited solubility in water.[5]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of Di-Boc-L-homocystine involves the protection of the amino groups of L-homocystine using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is a robust and validated method adaptable from standard procedures for Boc protection of amino acids.

Synthesis of Di-Boc-L-homocystine

This procedure is adapted from established methods for the Boc protection of similar amino acids, such as L-cystine.

Experimental Protocol:

  • Dissolution: Dissolve L-homocystine (1 equivalent) in a 9:1 mixture of water and tetrahydrofuran (THF).

  • Basification: Adjust the pH of the solution to 10 by the dropwise addition of 6 M sodium hydroxide (NaOH) with constant stirring. This deprotonates the amino groups, rendering them nucleophilic.

  • Boc Protection: Slowly add di-tert-butyl dicarbonate (Boc anhydride) (2.2-2.5 equivalents) to the solution. The reaction is typically stirred at room temperature for 24 hours to ensure complete conversion.

  • Acidification: After the reaction is complete, carefully acidify the mixture to pH 2 with 2 N hydrochloric acid (HCl). This protonates the carboxyl groups and precipitates the product.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with pH 2 water and then with brine to remove any remaining impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Di-Boc-L-homocystine as a white solid.

Synthesis Workflow for Di-Boc-L-homocystine.
Purification of Di-Boc-L-homocystine

The crude product can be purified by recrystallization or flash column chromatography to achieve high purity (>98%).

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

  • Slowly add a non-solvent in which the product is insoluble (e.g., hexane, petroleum ether) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystal formation.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Applications in Peptide Synthesis and Drug Development

The Boc protecting group is a cornerstone of peptide synthesis, and Di-Boc-L-homocystine is a valuable building block for introducing homocystine residues into peptide chains.

Solid-Phase Peptide Synthesis (SPPS)

Di-Boc-L-homocystine is primarily used in Boc-based solid-phase peptide synthesis (SPPS). The Boc group protects the α-amino group of the amino acid during the coupling reaction, preventing self-polymerization and ensuring the correct peptide sequence is assembled.

The Causality Behind Boc-SPPS:

The Boc group is stable under the basic or neutral conditions used for peptide bond formation but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). This "graded acid lability" is the foundation of the Boc/Bn (benzyl) protection strategy in SPPS, where side-chain protecting groups and the resin linker are stable to TFA but are cleaved by stronger acids like hydrofluoric acid (HF) at the end of the synthesis.

Experimental Workflow for Incorporating Di-Boc-L-homocystine in SPPS:

  • Deprotection: The N-terminal Boc group of the growing peptide chain attached to the solid support is removed with a solution of TFA in dichloromethane (DCM).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to free the N-terminal amine for the next coupling step.

  • Activation and Coupling: Di-Boc-L-homocystine is activated in solution using a coupling reagent (e.g., HBTU, HATU) and then added to the resin-bound peptide. The activated carboxylic acid of one of the homocysteinyl units reacts with the free N-terminal amine of the peptide chain to form a peptide bond.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain.

Boc-SPPS Cycle for Incorporating a Homocystine Residue.
Role in Drug Development

Di-Boc-L-homocystine serves as a key intermediate in the synthesis of various pharmaceutical compounds. The homocystine motif can be a crucial structural element in bioactive peptides and small molecules. While specific drug synthesis pathways involving Di-Boc-L-homocystine are often proprietary, its utility can be inferred from its structural relationship to compounds with therapeutic potential. For instance, homocysteine derivatives are investigated for their role in modulating biological pathways. The controlled introduction of a disulfide bridge via Di-Boc-L-homocystine can be a strategic step in creating conformationally constrained peptides with enhanced biological activity and stability.

Analytical Characterization

Confirmation of the identity and purity of synthesized Di-Boc-L-homocystine is crucial. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the molecule. The spectra will show characteristic peaks for the Boc group (a singlet around 1.4 ppm in 1H NMR), the α-protons, and the side-chain protons of the homocysteinyl residues.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the compound. A single sharp peak indicates a high degree of purity.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Conclusion

Di-Boc-L-homocystine is a versatile and indispensable reagent in the fields of peptide chemistry and drug discovery. Its well-defined structure, coupled with the reliable chemistry of the Boc protecting group, allows for the precise incorporation of homocystine units into complex molecules. A thorough understanding of its synthesis, purification, and application, as outlined in this guide, empowers researchers to utilize this valuable building block to its full potential in the development of novel therapeutics and research tools.

References

  • Organic Syntheses Procedure, L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

  • Wikipedia, Homocystine. Available at: [Link]

  • PubChem, L-Homocystine. Available at: [Link]

  • Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life (Basel). 2022;12(4):569. Available at: [Link]

  • Beilstein Journal of Organic Chemistry, Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]

  • PubChem, N-Boc-D,L-homocysteine. Available at: [Link]

  • MDPI, 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Google Patents, A kind of preparation method of synthesizing Palbociclib intermediate and ....
  • Google Patents, Process and intermediates for the preparation of boc-linagliptin.
  • Google Patents, Process for preparing an intermediate useful for the asymmetric synthesis of duloxetine.
  • Google Patents, Processes and intermediates for preparing a medicament.
  • Google Patents, Crystallization method of Boc-amino acid.
  • Organic Syntheses Procedure, DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • Understanding the Synthesis and Properties of N,N'-Bis(tert-butoxycarbonyl)guanidine. Available at: [Link]

  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A-to-Z Guide to Di-Boc-L-homocystine in Solid-Phase Peptide Synthesis

Abstract Homocystine, a disulfide-containing amino acid, is a critical residue in numerous biologically active peptides, contributing significantly to their structure and function through the formation of disulfide bridg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Homocystine, a disulfide-containing amino acid, is a critical residue in numerous biologically active peptides, contributing significantly to their structure and function through the formation of disulfide bridges.[1][2] This guide provides a comprehensive, in-depth protocol for the incorporation of Di-Boc-L-homocystine into synthetic peptides using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into potential challenges and troubleshooting strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Significance of Homocystine in Peptide Chemistry

Homocysteine, a homolog of cysteine, plays a crucial role in various metabolic pathways.[3] Its oxidized dimeric form, homocystine, introduces a disulfide bond that is vital for the tertiary structure and stability of many peptides and proteins.[1][2] The ability to synthetically incorporate homocystine into peptide sequences opens avenues for creating novel therapeutic peptides, probes for studying biological systems, and peptidomimetics with enhanced stability and activity.

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids on a solid support.[4][5][6][7] The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method in SPPS, relying on acid-labile removal of the Nα-Boc group.[8][9] This guide will focus on the practical application of Di-Boc-L-homocystine within the Boc-SPPS framework.

The Reagent: Understanding Di-Boc-L-homocystine

Di-Boc-L-homocystine is the chemically protected form of L-homocystine, where both α-amino groups are protected by the Boc group. This protection is essential to prevent unwanted side reactions during peptide synthesis.

Chemical Structure:

Key Properties:

PropertyValueSource
CAS Number 130981-51-0[10]
Molecular Formula C18H32N2O8S2[10]
Molecular Weight 468.59 g/mol [10]

The Boc protecting groups are stable under the basic conditions used for neutralization but are readily cleaved by moderate acids like trifluoroacetic acid (TFA), which is a key principle of the Boc-SPPS strategy.[8][9]

The Workflow: Incorporating Di-Boc-L-homocystine via SPPS

The following diagram illustrates the general workflow for incorporating Di-Boc-L-homocystine into a peptide sequence using Boc-SPPS.

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Swell in DCM Deprotection1 Boc Deprotection (TFA) First_AA->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling_Hcy Di-Boc-L-homocystine Coupling Neutralization1->Coupling_Hcy Activate & Couple Deprotection2 Boc Deprotection (TFA) Coupling_Hcy->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 Chain_Elongation Chain Elongation (Repeat Cycles) Neutralization2->Chain_Elongation Cleavage Cleavage from Resin (HF or TFMSA) Chain_Elongation->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Di-Boc-L-homocystine SPPS.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a model peptide containing a homocystine residue. The principles can be adapted for automated synthesizers.

Materials and Reagents
ReagentGradeSupplier
Di-Boc-L-homocystinePeptide Synthesis GradeCommercially Available
Boc-Amino AcidsPeptide Synthesis GradeCommercially Available
Merrifield Resin (or other suitable Boc-compatible resin)100-200 mesh, 1% DVBCommercially Available
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIEA)Reagent GradeSigma-Aldrich
Dicyclohexylcarbodiimide (DCC)Reagent GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Reagent GradeSigma-Aldrich
Acetic AnhydrideReagent GradeSigma-Aldrich
PyridineReagent GradeSigma-Aldrich
Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)Reagent GradeSpecialized Supplier
AnisoleReagent GradeSigma-Aldrich
Step-by-Step Protocol

Step 1: Resin Preparation and First Amino Acid Coupling

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.[8] Drain the DCM.

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using the desired method (e.g., cesium salt method for Merrifield resin).[8]

Step 2: Peptide Chain Elongation (Iterative Cycles)

Each cycle of amino acid addition consists of deprotection, neutralization, and coupling.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[8]

    • Wash the resin with DCM (3x) and then isopropanol (2x) to remove residual TFA.[8]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIEA in DCM for 5 minutes (2x).[11]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the next Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the amino acid solution and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[12] A negative test (yellow beads) indicates complete coupling.[12]

Step 3: Incorporation of Di-Boc-L-homocystine

  • Follow the deprotection and neutralization steps as described in Step 2.

  • Di-Boc-L-homocystine Coupling:

    • Dissolve Di-Boc-L-homocystine (1.5 equivalents, as it contains two amino groups to be coupled) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) and allow to pre-activate.

    • Add the activated solution to the resin. This will couple one of the amino acids of the homocystine dimer to the growing peptide chain.

    • The second Boc-protected amino acid of the homocystine remains attached to the first via the disulfide bond.

Step 4: Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after each coupling.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:1:3 v/v/v) for 30 minutes.[9]

  • Wash the resin with DCM (3x).

Step 5: Final Deprotection and Cleavage

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Final Boc Deprotection: Perform a final deprotection step as described in Step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.[13]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. For many standard Boc-protected peptides, a mixture of HF/anisole (9:1) or TFMSA/TFA/anisole can be used.[14] CAUTION: HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Cool the dried peptide-resin in a reaction vessel suitable for HF or TFMSA.

    • Add the cleavage cocktail and stir for 1-2 hours at 0°C.[13]

  • Peptide Precipitation and Isolation:

    • Evaporate the cleavage reagent (e.g., by a stream of nitrogen for TFMSA or specialized apparatus for HF).

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.

    • Dry the crude peptide under vacuum.

Troubleshooting and Expert Insights

The synthesis of peptides containing homocystine can present unique challenges.

Troubleshooting Problem Problem Observed Incomplete_Coupling Incomplete Coupling (Positive Ninhydrin Test) Problem->Incomplete_Coupling Side_Reactions Side Reactions (Unexpected Masses in MS) Problem->Side_Reactions Low_Yield Low Cleavage Yield Problem->Low_Yield Disulfide_Scrambling Disulfide Scrambling Problem->Disulfide_Scrambling Cause1 Steric Hindrance Incomplete_Coupling->Cause1 Cause2 Premature deprotection; Scavenger issues Side_Reactions->Cause2 Cause3 Incomplete cleavage reaction Low_Yield->Cause3 Cause4 Oxidizing conditions during workup Disulfide_Scrambling->Cause4 Solution1 Double couple; Use alternative activation (e.g., HBTU/HOBt) Cause1->Solution1 Solution2 Optimize TFA concentration/time; Use appropriate scavengers (e.g., anisole) Cause2->Solution2 Solution3 Increase cleavage time/temperature; Ensure proper mixing Cause3->Solution3 Solution4 Use degassed solvents; Work under inert atmosphere Cause4->Solution4

Caption: Troubleshooting guide for homocystine SPPS.

Key Considerations:

  • Disulfide Bond Stability: The disulfide bond of homocystine is generally stable to the conditions of Boc-SPPS. However, prolonged exposure to strong acids or bases can lead to side reactions.

  • Scavengers: The use of scavengers such as anisole in the cleavage cocktail is crucial to trap reactive carbocations generated during the removal of protecting groups and prevent modification of sensitive residues.[13]

  • Alternative Cleavage Methods: For peptides sensitive to strong acids, alternative cleavage strategies may be necessary.[14]

Characterization and Analysis

After synthesis and cleavage, the crude peptide must be purified and characterized to confirm its identity and purity.

Analytical TechniquePurposeTypical Parameters
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and purificationC18 column, water/acetonitrile gradient with 0.1% TFA
Mass Spectrometry (MS) Molecular weight confirmationElectrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
Amino Acid Analysis (AAA) Amino acid composition and quantificationAcid hydrolysis followed by chromatographic separation and detection

Conclusion

The incorporation of Di-Boc-L-homocystine into peptides via Boc-SPPS is a robust and reliable method for synthesizing disulfide-containing peptides. By understanding the underlying chemistry, adhering to a well-defined protocol, and being aware of potential pitfalls, researchers can successfully produce high-quality homocystine-containing peptides for a wide range of applications in research and drug discovery.

References

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • PubMed. (n.d.). Disulfide bond formation in peptides. Retrieved from [Link]

  • Methods in Molecular Biology. (2005). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). Retrieved from [Link]

  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed. (n.d.). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. Retrieved from [Link]

  • eScholarship.org. (2016, April 18). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Retrieved from [Link]

  • MDPI. (n.d.). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. Retrieved from [Link]

  • MDPI. (n.d.). Homocysteine Editing, Thioester Chemistry, Coenzyme A, and the Origin of Coded Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Disulfide Bond Formation in Peptides | Request PDF. Retrieved from [Link]

  • Biotage. (2023, January 30). Disulfide Rich Peptides - which order should the disulfide bonds be formed?. Retrieved from [Link]

  • ResearchGate. (n.d.). Towards a selective Boc deprotection on acid cleavable Wang resin. Retrieved from [Link]

  • Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. (2026, January 7). Retrieved from [Link]

  • NIH. (n.d.). Detection of Homocysteine and Cysteine - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Analysis of Homocysteine and Related Compounds. Retrieved from [Link]

  • NIH. (2022, May 8). Hyperhomocysteinemia - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Cleveland Clinic. (2025, January 31). Homocysteine: Function, Levels & Health Effects. Retrieved from [Link]

  • Healthline. (2018, January 2). High Homocysteine Levels (Hyperhomocysteinemia). Retrieved from [Link]

  • Frontiers. (2023, June 12). Homocysteine—a retrospective and prospective appraisal. Retrieved from [Link]

  • MDPI. (n.d.). The Imbalance of Homocysteine, Vitamin B12 and Folic Acid in Parkinson Plus Syndromes: A Review beyond Parkinson Disease. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-D,L-homocysteine. Retrieved from [Link]

  • NIH. (n.d.). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of Di-Boc-L-homocystine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Homocystine in Peptide Chemistry L-homocystine, the disulfide-linked dim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Homocystine in Peptide Chemistry

L-homocystine, the disulfide-linked dimer of homocysteine, and its reduced counterpart, homocysteine, are intriguing non-proteinogenic amino acids. While not one of the canonical twenty amino acids incorporated during ribosomal protein synthesis, homocysteine plays a crucial role in various metabolic pathways, most notably the methionine cycle.[1] In the realm of synthetic peptide chemistry, the incorporation of homocystine and homocysteine residues offers a unique tool for introducing structural constraints and novel functionalities into peptide backbones. The disulfide bridge in homocystine-containing peptides is one methylene group longer than the more common cystine bridge, providing a different geometric constraint that can influence peptide conformation and biological activity.[2] This subtle structural alteration can be leveraged in drug design to fine-tune receptor binding, enhance stability, and modulate pharmacokinetic properties.[3]

However, the successful incorporation of Di-Boc-L-homocystine into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. This guide provides a comprehensive overview of the underlying chemical principles, detailed protocols, and troubleshooting strategies to enable researchers to confidently utilize this valuable building block in their synthetic endeavors.

The Core Challenge: Understanding the Nuances of Di-Boc-L-homocystine Coupling

The primary challenge in coupling Di-Boc-L-homocystine lies in its unique dimeric structure. Unlike standard monomeric amino acids, it possesses two α-amino groups and two carboxylic acid groups, both protected with tert-butyloxycarbonyl (Boc) groups. This bifunctional nature necessitates a carefully controlled coupling strategy to prevent undesirable side reactions, such as peptide branching or oligomerization on the solid support.

The Boc protecting group is acid-labile and is typically removed with moderate acids like trifluoroacetic acid (TFA).[4] The disulfide bond of homocystine, while relatively stable, can be susceptible to reduction under certain conditions, particularly in the presence of phosphine-based reagents or excess thiol scavengers during cleavage.

Herein, we will focus on the Boc/Bzl protection strategy, a well-established method in SPPS.[4][5] This strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups (often benzyl-based), which require strong acids like hydrofluoric acid (HF) for removal.[4]

Visualizing the Strategy: The Di-Boc-L-homocystine Structure

SPPS_Cycle cluster_resin Peptide-Resin cluster_cycle SPPS Cycle cluster_final Final Peptide Resin_Start N-Boc-AA-Resin Deprotection 1. Deprotection (25-50% TFA/DCM) Resin_Start->Deprotection Start Cycle Neutralization 2. Neutralization (5-10% DIEA/DMF) Deprotection->Neutralization Coupling 3. Coupling (Di-Boc-L-homocystine, HBTU/HOBt/DIEA) Neutralization->Coupling Washing 4. Washing (DMF, DCM, MeOH) Coupling->Washing Resin_Final H-Homocystine(Boc)-...-AA-Resin Coupling->Resin_Final Final Coupling Washing->Deprotection Next Amino Acid

Sources

Method

Application Notes and Protocols: High-Fidelity Deprotection of Di-Boc-L-homocystine using Trifluoroacetic Acid (TFA)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Boc Protection in Synthesis The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Boc Protection in Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly revered in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its widespread use stems from its remarkable stability across a broad spectrum of nucleophilic and basic conditions, juxtaposed with its clean and efficient removal under acidic conditions.[2] L-homocystine, a disulfide-linked dimer of homocysteine, and its derivatives are of significant interest in biomedical research due to their roles in metabolic pathways and as precursors for novel therapeutic agents.

This guide provides a detailed, field-proven framework for the deprotection of Di-Boc-L-homocystine, a common intermediate, using Trifluoroacetic Acid (TFA). We will delve into the underlying reaction mechanism, provide robust step-by-step protocols, and address common challenges to ensure a high-yield, high-purity recovery of the target L-homocystine product.

The Deprotection Mechanism: An Acid-Catalyzed Cascade

The cleavage of the Boc group by TFA is a classic example of an acid-catalyzed hydrolysis reaction.[3] The process is initiated by the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA. This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to generate a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4] The carbamic acid rapidly decomposes, releasing carbon dioxide and yielding the desired free amine, which is protonated by the acidic medium to form a TFA salt.[1][4][5]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Final Product Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ Proton H⁺ (from TFA) Protonated_Boc2 R-NH-Boc⁺-H Carbamic_Acid R-NH-COOH Carbamic_Acid2 R-NH-COOH tBu_Cation (CH₃)₃C⁺ Protonated_Boc2->Carbamic_Acid Cleavage Protonated_Boc2->tBu_Cation Release Free_Amine R-NH₂ Amine_Salt R-NH₃⁺ (TFA Salt) Free_Amine->Amine_Salt + H⁺ CO2 CO₂ Carbamic_Acid2->Free_Amine Decarboxylation Carbamic_Acid2->CO2

Caption: Mechanism of Acidic Boc Deprotection.
The Critical Role of Scavengers

The generation of the tert-butyl cation is the mechanistic Achilles' heel of Boc deprotection.[6] This electrophilic species can readily alkylate nucleophilic sites within the target molecule, leading to undesired side products.[6][7] The thiol group of homocysteine is particularly susceptible to such alkylation. To mitigate this risk, the addition of "scavengers" to the reaction mixture is imperative. These are nucleophilic agents designed to trap the tert-butyl cation before it can react with the product.[7] For sulfur-containing amino acids, reagents like 1,2-ethanedithiol (EDT) or thioanisole are highly effective.[8]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the efficient deprotection of Di-Boc-L-homocystine.

Materials and Reagents
  • Substrate: Di-Boc-L-homocystine

  • Deprotection Reagent: Trifluoroacetic Acid (TFA), reagent grade (≥99%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Scavenger: 1,2-Ethanedithiol (EDT) or Thioanisole

  • Precipitation Solvent: Diethyl ether, cold (stored at 4°C)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, nitrogen or argon line, rotary evaporator, centrifuge or filtration apparatus (Büchner funnel).

Deprotection Workflow Diagram

Deprotection Workflow Start Start: Di-Boc-L-homocystine in Flask Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool AddTFA Slowly Add TFA Cocktail Cool->AddTFA PrepareTFA Prepare Deprotection Cocktail (TFA/DCM/Scavenger) PrepareTFA->AddTFA React Stir at Room Temperature (1-2 hours) AddTFA->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Evaporate Remove Volatiles in Vacuo Monitor->Evaporate Complete Precipitate Add Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Solid by Filtration/ Centrifugation Precipitate->Isolate Wash Wash with Cold Ether Isolate->Wash Dry Dry Under High Vacuum Wash->Dry End Product: L-homocystine (TFA Salt) Dry->End

Caption: Standard workflow for TFA-mediated deprotection.
Step-by-Step Procedure

Safety First: This procedure involves highly corrosive and volatile acids and potentially harmful solvents.[9] All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Di-Boc-L-homocystine (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to 0°C.

  • Deprotection Cocktail: In a separate container, prepare the deprotection solution. A common and effective cocktail is 25-50% TFA in DCM.[8][10] To this solution, add the scavenger. A typical concentration is 2.5-5% (v/v) of 1,2-ethanedithiol (EDT).

  • Reaction Initiation: Add the TFA/scavenger cocktail to the cooled substrate solution dropwise using a syringe or dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[10]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1][2]

  • Work-up: a. Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the DCM and excess TFA. A nitrogen stream can also be used.[9][11] b. To the resulting oil or residue, add a sufficient volume of cold diethyl ether (typically 10-20 times the volume of the residue) to induce precipitation. Vigorously stir or sonicate the mixture to break up any clumps and ensure complete precipitation.

  • Isolation and Purification: a. Isolate the precipitated solid, which is the L-homocystine bis(trifluoroacetate) salt, by vacuum filtration or centrifugation. b. Wash the solid product multiple times with small portions of cold diethyl ether to remove residual scavengers and any soluble organic by-products. c. Dry the purified white solid under high vacuum to a constant weight. The product can be stored under an inert atmosphere.

Data Summary: Optimizing Reaction Conditions

The following table summarizes typical conditions and considerations for the deprotection reaction. Researchers should optimize these parameters based on their specific scale and purity requirements.

ParameterTypical RangeRationale & Key Considerations
TFA Concentration 25-50% in DCMHigher concentrations lead to faster deprotection but may increase the risk of side reactions if scavengers are insufficient. 50% is common for robust deprotection.[8]
Scavenger 2.5-5% (v/v) EDTEssential for trapping tert-butyl cations and preventing S-alkylation of the homocystine thiol group.[6]
Reaction Time 1 - 2 hoursTypically sufficient for complete deprotection at room temperature. Monitor by TLC or LC-MS to confirm.[10][12]
Temperature 0°C to Room Temp.Initial addition at 0°C controls potential exotherms. The reaction proceeds efficiently at room temperature.
Expected Yield >90%High yields are expected with proper technique and effective scavenging. Low yields can often be traced to work-up issues.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection - Insufficient reaction time or TFA concentration. - Presence of water in reagents, which can reduce TFA's effective acidity.- Extend the reaction time and re-check for completion. - Increase the concentration of TFA. - Ensure use of anhydrous DCM and fresh TFA.[12]
Side Product Formation - Inadequate scavenging of tert-butyl cations, leading to S-alkylation.- Increase the concentration of the scavenger (e.g., EDT). - Ensure the scavenger is added to the TFA cocktail before it is introduced to the substrate.[6][8]
Low Product Yield - Incomplete precipitation of the TFA salt. - Product is partially soluble in the ether/TFA mixture.- Ensure most of the TFA is removed via evaporation before adding ether. - Use a larger volume of cold ether for precipitation. - Cool the ether suspension at -20°C before filtration to maximize precipitation.
Oily Product - Residual scavenger or solvent trapped in the product.- Perform additional washes with cold diethyl ether. - Re-dissolve the oil in a minimal amount of methanol and re-precipitate with a large volume of cold ether. - Ensure thorough drying under high vacuum.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
  • BOC Deprotection. (2021, January 26). ACS GCI Pharmaceutical Roundtable.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). Benchchem.
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.
  • Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. (2023, July 23). Biocompare.
  • L-Proline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved February 3, 2026, from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved February 3, 2026, from [Link]

  • Purification, crystallization and preliminary crystallographic studies of plant S-adenosyl-l-homocysteine hydrolase (Lupinus luteus). (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]

  • N-Boc-D,L-homocysteine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2006, August 25). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Application

Application Note & Protocols: Synthesis of Disulfide-Bridged Homocystine Peptides

Introduction: The Structural Significance of Homocystine Bridges In the landscape of therapeutic peptide design, the introduction of conformational constraints is a cornerstone strategy for enhancing potency, selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Homocystine Bridges

In the landscape of therapeutic peptide design, the introduction of conformational constraints is a cornerstone strategy for enhancing potency, selectivity, and metabolic stability. Disulfide bonds, covalent linkages formed by the oxidation of two thiol groups, are a primary tool for achieving this cyclization. While cysteine is the canonical amino acid for this purpose, its homolog, homocysteine (Hcy), offers a unique structural advantage. The additional methylene group in the homocysteine side chain results in a larger macrocycle upon disulfide bond formation. This expanded ring size can alter the peptide's backbone conformation, reduce ring strain, and provide a different topographical surface for receptor interaction compared to its cysteine counterpart.

This guide provides a comprehensive overview of the chemical principles and step-by-step protocols for the synthesis, cyclization, and characterization of peptides containing a homocystine disulfide bridge. It is designed for researchers in peptide chemistry and drug development, offering both the theoretical basis for experimental choices and field-tested methodologies for successful synthesis.

Foundational Principles: Homocysteine vs. Cysteine in Disulfide Formation

The synthesis of homocystine-bridged peptides follows the same fundamental chemical reaction as cysteine-bridged peptides: a two-electron oxidation of two thiol (-SH) groups to form a disulfide (-S-S-) bond.[1] However, the subtle difference in side-chain length has important implications:

  • Ring Geometry: The homocystine bridge forms a larger, more flexible cyclic structure. This can be strategically employed to optimize peptide-receptor binding by altering the spatial orientation of key pharmacophoric residues.

  • Kinetics of Oxidation: The rate of disulfide bond formation can differ. While often rapid, the increased flexibility of the Hcy-containing linear peptide might influence the kinetics of achieving the correct pre-cyclization conformation.

  • Protecting Group Strategy: The choice of thiol-protecting groups is critical and largely mirrors the strategies used for cysteine.[2][3] The selection of an appropriate protecting group is paramount to prevent premature oxidation and side reactions during solid-phase peptide synthesis (SPPS).

Core Synthetic Strategy

The most common and reliable approach involves a four-stage process, which ensures high purity of the final cyclic product. This workflow is designed to isolate and verify the quality of the intermediate linear peptide before proceeding to the critical cyclization step.

G A 1. Fmoc Solid-Phase Peptide Synthesis (SPPS) B 2. Cleavage & Global Deprotection A->B  TFA Cocktail C 3. Purification of Linear Thiol-Peptide B->C  RP-HPLC D 4. Oxidative Cyclization (Disulfide Formation) C->D  Oxidizing Agent  (e.g., Air, pH 8.5) E 5. Final Purification & Characterization D->E  RP-HPLC

Figure 1: General workflow for the synthesis of disulfide-bridged peptides.

Key Experimental Considerations

Choosing the Right Thiol Protection

The thiol group of homocysteine is highly nucleophilic and susceptible to oxidation, necessitating its protection during SPPS.[4] The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions used for cleavage and cyclization.

Protecting GroupCleavage ConditionsKey Characteristics & Causality
Trityl (Trt) Mildly acidic (e.g., 1-2% TFA) or standard TFA cleavage cocktails.Most Common Choice. The bulky Trt group provides excellent steric protection. It is reliably cleaved simultaneously with other side-chain protecting groups and resin cleavage using a standard trifluoroacetic acid (TFA) cocktail. This makes it ideal for a "deprotect-and-oxidize" global strategy.
Acetamidomethyl (Acm) Iodine (I2), Mercury(II) Acetate, or Silver salts.[5]Orthogonal Protection. Acm is stable to TFA.[5] This allows the peptide to be fully deprotected and purified with the Acm group intact. The disulfide can then be formed selectively in a separate, controlled step. This is advantageous for complex peptides or when multiple disulfide bonds are required.
tert-Butyl (tBu) Mercury(II) Acetate or Silver salts.Highly Stable Orthogonal Group. Like Acm, tBu is stable to TFA, allowing for purification of the protected linear peptide. Its removal requires specific, often heavy-metal-based reagents, providing an additional layer of orthogonal control.

Scientist's Note: For a straightforward, single homocystine bridge, Fmoc-Hcy(Trt)-OH is the recommended building block due to the simplicity of its deprotection in the standard cleavage step.

Controlling the Oxidative Cyclization

The formation of the disulfide bond is the most critical step. The primary goal is to favor the intramolecular reaction (cyclization) over the intermolecular reaction (dimerization or polymerization).

  • High Dilution: This is the most critical parameter. By performing the oxidation at a low peptide concentration (typically 0.1-0.5 mg/mL), the probability of two peptide molecules encountering each other is minimized, thus favoring the intramolecular reaction.[6]

  • pH Control: The oxidation mechanism involves the thiolate anion (-S⁻) as the reactive species. Maintaining a slightly basic pH (8.0-9.0) ensures a sufficient population of thiolate ions to facilitate the reaction.[5] Ammonium bicarbonate or ammonium acetate buffers are commonly used as they are volatile and easily removed during lyophilization.

  • Choice of Oxidant: While several methods exist, air oxidation is often sufficient, clean, and simple for single disulfide bridges.

G cluster_reactants Two Homocysteine Thiols cluster_products Homocystine Disulfide Bridge Peptide-SH_1 Peptide-CH₂-CH₂-SH Oxidant + Oxidant (e.g., O₂) - 2H⁺ - 2e⁻ Peptide-SH_1->Oxidant Peptide-SH_2 HS-CH₂-CH₂-Peptide Peptide-SH_2->Oxidant Product Peptide-CH₂-CH₂-S-S-CH₂-CH₂-Peptide Oxidant->Product

Figure 2: Chemical mechanism of disulfide bond formation.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

  • Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

  • Amino Acid Coupling:

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Activate the incoming Fmoc-amino acid (4 equivalents) with a coupling reagent like HBTU/HOBt or HATU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow to couple for 1-2 hours.

    • Wash the resin with DMF.

  • Homocysteine Incorporation: When incorporating homocysteine, use Fmoc-Hcy(Trt)-OH and follow the standard coupling protocol described in step 2.

  • Chain Elongation: Repeat the deprotection and coupling cycle for all amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Washing and Drying: Wash the completed peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.

Protocol 2: Cleavage, Deprotection, and Purification of Linear Peptide

This protocol achieves simultaneous cleavage from the resin and removal of all acid-labile side-chain protecting groups, including the Hcy(Trt) group.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard choice is Reagent K : 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).

    • Causality: TFA cleaves the peptide from the resin and removes protecting groups. Water helps dissolve scavengers. EDT and TIS are scavengers that capture the reactive carbocations generated during deprotection, preventing side reactions like re-alkylation of sensitive residues.

  • Cleavage Reaction: Add the dried peptide-resin to the cleavage cocktail (approx. 10 mL per 100 mg of resin). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is the crude, linear peptide with free thiol groups.

  • Purification (Critical Step):

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the main product peak.

    • Confirm the identity of the purified linear peptide via mass spectrometry (e.g., LC-MS or MALDI-TOF). The observed mass should match the calculated mass of the fully deprotected linear peptide.

    • Lyophilize the pure fractions to obtain a white, fluffy powder. This is your validated starting material for cyclization.

Protocol 3: Air Oxidation for Disulfide Bridge Formation
  • Prepare Oxidation Buffer: Prepare a 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer and adjust the pH to 8.5 with ammonium hydroxide.

  • Dissolve Peptide: Dissolve the purified, lyophilized linear peptide in the pH 8.5 buffer to a final concentration of 0.1-0.5 mg/mL . This high dilution is essential to promote intramolecular cyclization.[6]

  • Oxidation Reaction:

    • Place the solution in a wide-mouthed flask (e.g., an Erlenmeyer flask) to maximize the surface area exposed to air.

    • Stir the solution gently, open to the atmosphere, at room temperature.

  • Monitoring the Reaction:

    • Periodically take small aliquots (e.g., every 1-2 hours) from the reaction mixture.

    • Quench the reaction in the aliquot by adding an acid (e.g., neat acetic acid or TFA).

    • Analyze the aliquot by LC-MS. The cyclized product will have a mass that is 2 Da less than the starting linear peptide (due to the loss of two hydrogen atoms) and will typically have a shorter retention time on RP-HPLC.

    • The reaction is complete when the peak corresponding to the linear starting material is no longer observed. Typical reaction times are 4-24 hours.

  • Lyophilization: Once the reaction is complete, freeze the entire solution and lyophilize it to remove the volatile buffer and water.

Protocol 4: Final Purification and Characterization
  • Final Purification: Dissolve the lyophilized crude cyclic peptide in a minimal amount of aqueous acetonitrile. Purify the peptide by RP-HPLC using the same conditions as in Protocol 2, Step 6.

  • Characterization and Quality Control:

    • LC-MS: Collect the main peak and confirm its mass. The observed mass must correspond to the calculated mass of the cyclized peptide (M-2H).

    • Purity Analysis: Analyze the final product by analytical RP-HPLC to determine its purity, which should typically be >95% for research applications.

    • Ellman's Test (Optional): To confirm the absence of free thiols, perform an Ellman's test. A negative result (no yellow color development) indicates complete oxidation.

References

  • LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. LifeTein. Retrieved from [Link]

  • Ann C. (2001). Disulfide bond formation in peptides. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of oxidative folding of a polypeptide chain.... ResearchGate. Retrieved from [Link]

  • Jakubowski, H. (2012). Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Disulfide Bond Formation in Peptides | Request PDF. ResearchGate. Retrieved from [Link]

  • Angewandte Chemie. (2024). Ultrafast Biomimetic Oxidative Folding of Cysteine-rich Peptides and Microproteins in Organic Solvents. PubMed. Retrieved from [Link]

  • Denton, E. (2023). Synthesis of peptides containing three disulfide bonds: can it be fully automated?. Biotage. Retrieved from [Link]

  • Springer. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Springer. Retrieved from [Link]

  • Benesch, R., & Benesch, R. E. (1956). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. Journal of the American Chemical Society. Retrieved from [Link]

  • Pascal, R., et al. (2020). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. MDPI. Retrieved from [Link]

  • Perrio, S., et al. (2011). Homocystamides promote free-radical and oxidative damage to proteins. PMC - NIH. Retrieved from [Link]

  • Conibear, A. C., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. Retrieved from [Link]

  • H-C. Shin, et al. (n.d.). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. PNAS. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Royal Society of Chemistry. Retrieved from [Link]

  • Muttenthaler, M., et al. (2015). Optimization of Oxidative Folding Methods for Cysteine-Rich Peptides: A Study of Conotoxins Containing Three Disulfide Bridges. PubMed. Retrieved from [Link]

  • V. V. T. (2013). Protecting Groups in Peptide Synthesis. PubMed - NIH. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Lambda Life. (n.d.). Biomolecule Purification, Characterization, and Analyses. Lambda Life a.s. Retrieved from [Link]

  • Preprints.org. (2024). Investigation of Impurities in Peptide Pools. Preprints.org. Retrieved from [Link]

Sources

Method

Application Note & Protocol: Synthesis and Application of Diamine-Homocystine Conjugates

Introduction The conjugation of bioactive molecules through tailored linkers is a cornerstone of modern drug development, bioconjugation, and materials science. Di-Boc-L-homocystine, a disulfide-containing derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conjugation of bioactive molecules through tailored linkers is a cornerstone of modern drug development, bioconjugation, and materials science. Di-Boc-L-homocystine, a disulfide-containing derivative of the amino acid homocysteine, serves as an exceptional starting scaffold for creating such linkers. Its two carboxylic acid groups allow for symmetrical derivatization, while the central disulfide bond provides a bioreducible cleavage site, responsive to the intracellular environment.

Diamines are versatile chemical building blocks that can act as spacers to connect two molecular entities.[1][2] The reaction of Di-Boc-L-homocystine with diamines yields well-defined, bifunctional molecules. This process typically involves two key transformations: first, the formation of stable amide bonds between the homocystine's carboxyl groups and the diamine's amino groups; and second, the optional but highly significant reduction of the disulfide bridge to generate two free thiols.[3][4] The resulting dithiol-diamine conjugates are powerful tools for drug delivery, enabling the attachment of therapeutic agents to targeting moieties via a linker that can be cleaved within the cell, triggering drug release.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N,N'-bis(Boc-L-homocysteinyl)-diamines and their subsequent conversion into reactive dithiol linkers. It details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting.

Section 1: Chemical Principles and Synthetic Strategy

The synthesis of diamine-homocystine conjugates is a multi-step process grounded in fundamental principles of peptide chemistry and redox reactions. The overall strategy is to first build the core diamide structure and then unmask the reactive thiol groups.

The Key Reactants
  • Di-Boc-L-homocystine: This molecule consists of two N-Boc-protected homocysteine units joined by a disulfide bond. The tert-butyloxycarbonyl (Boc) groups protect the amino functionalities from participating in undesired side reactions during the amidation step and are stable under the basic conditions of amide coupling.[7][]

  • Diamines: A wide range of diamines can be used, from simple aliphatic linkers (e.g., ethylenediamine, 1,6-hexanediamine) to more complex structures like piperazine derivatives.[3] The choice of diamine is critical as it dictates the spacing, rigidity, and solubility of the final conjugate.[9]

Core Synthesis: Amide Bond Formation

The primary reaction involves forming two amide bonds between one molecule of Di-Boc-L-homocystine and two molecules of a monoamine, or more commonly, between two molecules of Di-Boc-L-homocystine and a diamine, or between one molecule of Di-Boc-L-homocystine and a diamine to form a polymer or macrocycle (though the most common application involves creating a symmetrical diamide). For this guide, we focus on the straightforward synthesis of a symmetrical diamide from Di-Boc-L-homocystine and an amine.

The carboxylic acid groups of homocystine are not inherently reactive enough to form an amide bond. Therefore, a coupling agent is required to activate them, transforming the hydroxyl of the carboxylic acid into a better leaving group. Common coupling reagents include carbodiimides (like EDC) or, more efficiently, phosphonium or uronium salts like PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) or HATU.[3] The reaction is typically performed in an aprotic organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acids formed and facilitate the reaction.[3][10]

Unmasking the Functionality: Disulfide Bond Reduction

The disulfide bond is a key functional feature, offering a cleavable linkage. For applications requiring free thiols—for example, to conjugate the linker to a maleimide-functionalized protein—this bond must be reduced. This is typically achieved after the amide backbone has been synthesized and purified.

Common reducing agents include phosphines like triphenylphosphine (PPh₃) or thiols like dithiothreitol (DTT).[3][4] DTT is highly effective in aqueous solutions, while PPh₃ is often used in organic media.[3][11] The reduction cleaves the S-S bond, yielding two free sulfhydryl (-SH) groups on the molecule.

Overall Synthetic Workflow

The logical progression from starting materials to the final functionalized linker is depicted below. This workflow ensures high yields and purity by separating the amide bond formation from the disulfide reduction step.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Disulfide Reduction cluster_2 Step 3: (Optional) Deprotection A Di-Boc-L-homocystine B Diamine (e.g., N-methylpiperazine) C N,N'-bis(Boc-L-homocysteinyl)-diamine (Disulfide Intact) A->C A->C PyAOP, DIPEA DCM, rt B->C B->C PyAOP, DIPEA DCM, rt D Boc-L-homocysteine-diamine (Dithiol Product) C->D PPh₃ or DTT MeOH/H₂O C->D E Homocysteine-diamine Dithiol (Amine-unmasked) D->E TFA/Dioxane D->E

Caption: Overall workflow for the synthesis of dithiol-diamine conjugates.

Section 2: Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.[12]

Protocol A: Synthesis of N,N'-bis(Boc-L-homocysteinyl)-diamine Derivative

This protocol is adapted from established methods for L-cystine derivatives and is suitable for a variety of amines.[3] Here, we use N-methylpiperazine as an example.

Materials and Reagents:

  • Di-Boc-L-homocystine

  • N-methylpiperazine

  • (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Di-Boc-L-homocystine (1.0 equiv).

  • Solubilization: Add anhydrous DCM to suspend the starting material. The volume should be sufficient to ensure effective stirring (e.g., ~20 mL per gram of homocystine).

  • Base Addition: Add DIPEA (6.0 equiv) to the suspension. Stir until the Di-Boc-L-homocystine fully dissolves, resulting in a clear solution. Causality: DIPEA acts as a base to deprotonate the carboxylic acids and neutralize HCl produced during the coupling reaction, driving the reaction forward.

  • Addition of Amine and Coupling Agent: Add the amine (e.g., N-methylpiperazine, 3.0 equiv) followed by the coupling agent PyAOP (2.0 equiv). Expertise Note: Adding the coupling agent last minimizes its premature degradation.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[3]

  • Work-up - Washing: Combine the organic layers and wash with brine. The brine wash helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes).[13]

  • Characterization: Collect the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol B: Reduction of the Disulfide Bridge

This protocol uses triphenylphosphine (PPh₃) for reduction in an organic solvent system, a method noted for its compatibility with Boc-protected compounds.[3]

Materials and Reagents:

  • N,N'-bis(Boc-L-homocysteinyl)-diamine (from Protocol A)

  • Triphenylphosphine (PPh₃)

  • Sodium Acetate (NaOAc)

  • Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Deionized Water

Equipment:

  • Round-bottom flask with condenser and stir bar

  • Heating mantle or oil bath with temperature control

  • Magnetic stir plate

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the disulfide-containing product from Protocol A (1.0 equiv) in a mixture of Methanol and Water.

  • Addition of Reagents: Add sodium acetate, acetic acid, and triphenylphosphine (PPh₃, approx. 2.2 equiv).[3] Causality: PPh₃ is the reducing agent. The buffered acidic environment helps facilitate the reaction and maintain the stability of the product.

  • Heating: Heat the reaction mixture to 60 °C and stir for 60-90 minutes.[3] Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, more polar spot.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the methanol.

  • Purification: The resulting product can be purified by extraction or chromatography to remove triphenylphosphine oxide (a byproduct) and any unreacted starting material.

  • Characterization: Confirm the structure of the dithiol product by HRMS (noting the mass increase corresponding to the addition of two hydrogen atoms) and NMR. The presence of free thiols can be qualitatively confirmed using Ellman's test.

Section 3: Key Parameters and Troubleshooting

The success of these reactions depends on careful control of several parameters. The tables below provide guidance on optimizing the synthesis and troubleshooting common issues.

Table 1: Reaction Parameter Guide for Amide Coupling
ParameterOptionsRationale & Field Insights
Diamine Ethylenediamine, 1,6-Hexanediamine, N-methylpiperazine[3], N,N-Dimethylethylenediamine[3]The choice of diamine determines the linker's length, flexibility, and solubility. Piperazine derivatives introduce rigidity. Ensure high purity of the diamine to avoid side reactions.
Coupling Reagent PyAOP, HATU, EDC/NHSPyAOP and HATU are highly efficient and fast but more expensive.[3] EDC is a cost-effective option but may require longer reaction times and can lead to side products if NHS is not used.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)DCM is excellent for solubilizing the starting materials and is easily removed.[3] DMF can be used for less soluble reactants but is harder to remove during work-up. Ensure anhydrous conditions to prevent hydrolysis of the activated ester.
Base DIPEA, Triethylamine (TEA)DIPEA is preferred as it is non-nucleophilic and less likely to cause side reactions compared to TEA.[3] Stoichiometry is key; excess base ensures the reaction goes to completion.
Stoichiometry Amine:Homocystine (e.g., 3:1)Using an excess of the amine can help drive the reaction towards the di-substituted product and simplify purification.[3] However, for symmetrical diamines, controlling mono- vs. di-amidation can be challenging and often results in a mixture.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Amide Product 1. Inefficient activation of carboxylic acid. 2. Moisture in the reaction. 3. Steric hindrance from the diamine.1. Switch to a more potent coupling agent (e.g., from EDC to HATU). 2. Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. 3. Increase reaction time and/or temperature (e.g., from rt to 40 °C).
Incomplete Disulfide Reduction 1. Insufficient reducing agent. 2. Re-oxidation of thiols by air.1. Increase the equivalents of DTT or PPh₃. 2. Degas all solutions and maintain an inert atmosphere throughout the reaction and work-up.
Side Product Formation 1. Formation of N-acylurea (with EDC). 2. Racemization at the α-carbon.1. Add N-hydroxysuccinimide (NHS) or HOBt when using EDC. 2. Use a base like DIPEA and a coupling agent known to suppress racemization (e.g., HATU). Keep reaction temperatures low.

Section 4: Applications of Dithiol-Diamine Conjugates

The synthesized dithiol-diamine linkers are highly versatile intermediates. Their bifunctional nature—two thiols and two (now amidated) amines—allows for complex molecular architectures.

  • Drug Delivery: The free thiol groups can react selectively with maleimide-functionalized molecules or form disulfide bonds with other thiol-containing drugs or targeting ligands. This is foundational for creating antibody-drug conjugates (ADCs) with cleavable linkers.

  • Bioconjugation: These linkers can be used to attach proteins or peptides to surfaces or nanoparticles.[14]

  • Materials Science: The dithiol functionality is useful for creating self-assembled monolayers (SAMs) on gold surfaces or for synthesizing polymers and hydrogels through thiol-ene chemistry or oxidation-induced cross-linking.[5]

The diagram below illustrates a conceptual application in a drug delivery system.

G A Dithiol-Diamine Linker (Product of Protocol B) D Targeted Drug Delivery System A->D A->D Thiol-Maleimide 'Click' Reaction B Maleimide-Drug Conjugate B->D B->D Thiol-Maleimide 'Click' Reaction C Maleimide-Targeting Ligand (e.g., Antibody Fragment) C->D C->D Thiol-Maleimide 'Click' Reaction

Sources

Application

Solvent selection for Di-Boc-L-homocystine coupling

Application Notes & Protocols Topic: Strategic Solvent Selection for Di-Boc-L-homocystine Coupling Reactions Audience: Researchers, scientists, and drug development professionals. Abstract The successful formation of ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Solvent Selection for Di-Boc-L-homocystine Coupling Reactions Audience: Researchers, scientists, and drug development professionals.

Abstract

The successful formation of amide bonds is the cornerstone of peptide synthesis and the conjugation of molecules to amino acid scaffolds. Di-Boc-L-homocystine, a disulfide-bridged dimer, presents unique challenges and opportunities in synthetic workflows due to its dual carboxylic acid functionalities and steric considerations. The choice of solvent is not a passive parameter but an active determinant of reaction success, influencing solubility, reagent stability, reaction kinetics, and the side-product profile. This guide provides a detailed exploration of the principles governing solvent selection for coupling reactions involving Di-Boc-L-homocystine, supported by field-proven protocols and troubleshooting advice to empower researchers in achieving high-yield, high-purity outcomes.

Introduction: The Critical Role of the Reaction Medium

Di-Boc-L-homocystine is a valuable building block for introducing disulfide constraints into peptides or for creating dimeric conjugates. A coupling reaction aims to form a stable amide bond between one or both of its carboxylic acid groups and a primary or secondary amine. The reaction is typically mediated by a coupling reagent that activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.

The solvent system orchestrates this entire process. An ideal solvent must:

  • Fully solubilize all reactants: Di-Boc-L-homocystine, the amine nucleophile, the coupling reagent, and any additives must be in solution for the reaction to proceed efficiently.

  • Facilitate the desired mechanism: The solvent's polarity and nature (protic vs. aprotic) directly impact the stability of charged intermediates and transition states.

  • Remain inert: It should not react with any of the reagents or intermediates.

  • Minimize side reactions: It should help suppress common side reactions such as racemization and byproduct formation.

  • Allow for practical workup: The solvent's boiling point and miscibility properties are crucial for product isolation and purification.

The following sections deconstruct these factors, providing a logical framework for solvent selection.

The Mechanistic Impact of Solvents in Amide Bond Formation

Peptide coupling reactions proceed via a two-step mechanism: (I) activation of the carboxylic acid and (II) nucleophilic attack by the amine.[1] The solvent's properties are critical at both stages.

G cluster_workflow General Coupling Workflow Solubilization 1. Solubilization (Di-Boc-L-homocystine + Amine) Activation 2. Activation (Add Coupling Reagent +/- Additive) Solubilization->Activation Solvent Choice is Critical Coupling 3. Amine Attack (Amide Bond Formation) Activation->Coupling Solvent Stabilizes Intermediate Monitoring 4. Reaction Monitoring (TLC / LC-MS) Coupling->Monitoring Workup 5. Workup & Purification Monitoring->Workup G cluster_decision Solvent Selection Logic Start Start: Coupling Reaction CheckSolubility Are all reactants soluble in DMF? Start->CheckSolubility UseDMF Use Anhydrous DMF CheckSolubility->UseDMF Yes ConsiderAlternatives Consider Alternatives CheckSolubility->ConsiderAlternatives No End Proceed with Protocol UseDMF->End TryNMP Try NMP/DMA (for difficult solubility) ConsiderAlternatives->TryNMP Reactants are highly polar TryDCM Try DCM/THF (for nonpolar reactants) ConsiderAlternatives->TryDCM Reactants are less polar TryNMP->End TryDCM->End

Sources

Technical Notes & Optimization

Troubleshooting

Di-B-L-homocystine Solubility Issues in DMF: A Technical Support Guide

From the desk of a Senior Application Scientist Welcome to the technical support center for Di-Boc-L-homocystine. This guide is designed for researchers, chemists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for Di-Boc-L-homocystine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Di-Boc-L-homocystine in N,N-Dimethylformamide (DMF). As a protected amino acid derivative, its behavior in solution is critical for successful applications, particularly in solid-phase peptide synthesis (SPPS) and other synthetic organic chemistry workflows.

This document moves beyond simple protocols to explain the underlying chemical principles governing solubility and provides field-tested troubleshooting strategies to ensure your experiments proceed efficiently and effectively.

Part 1: Troubleshooting Guide

Issue 1: Incomplete Dissolution or Persistent Cloudiness

You've added your Di-Boc-L-homocystine to DMF, but the solution remains hazy, or solid particles refuse to dissolve, even after vigorous stirring.

Causality Analysis:

The solubility of protected amino acids is a delicate interplay between the solute's structure and the solvent's properties. Di-Boc-L-homocystine, with its bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting groups, is inherently hydrophobic. While DMF is a powerful polar aprotic solvent, its ability to solvate can be compromised by several factors:

  • Solvent Quality: DMF is hygroscopic and can absorb atmospheric moisture. Water contamination reduces the solvent's efficacy for nonpolar compounds. Furthermore, DMF can degrade over time to form dimethylamine and formic acid.[1][2] Dimethylamine, being basic, can prematurely deprotect Fmoc-protected amino acids, and these impurities can alter the solvent's properties.[1]

  • Compound Purity & Form: The compound may exist in a polymorphic form with lower solubility or may contain insoluble impurities from its synthesis.

  • Temperature: Dissolution is an endothermic process for many organic solids. Insufficient thermal energy can lead to slow or incomplete dissolution.

  • Concentration: You may be attempting to create a supersaturated solution. While quantitative solubility data is not always readily available, it's crucial to work within reasonable concentration limits.[3]

Troubleshooting Workflow Diagram

G start Start: Incomplete Dissolution check_solvent Step 1: Verify DMF Quality start->check_solvent heat_agitate Step 2: Gentle Heat & Agitation Protocol check_solvent->heat_agitate If DMF is high purity fail Result: Issue Persists (Consult Advanced FAQs) check_solvent->fail If DMF grade is low or old sonicate Step 3: Sonication Protocol heat_agitate->sonicate If still cloudy success Result: Clear Solution heat_agitate->success If dissolved reassess Step 4: Reassess Concentration & Purity sonicate->reassess If still incomplete sonicate->success If dissolved reassess->fail

Sources

Optimization

Technical Support Center: Di-Boc-L-Homocystine Coupling Optimization

Case ID: DBH-CYS-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Triage Issue: Low yield during the amide coupling of Di-Boc-L-homocystine. Molecule Profile: Di-Boc-L...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DBH-CYS-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

Issue: Low yield during the amide coupling of Di-Boc-L-homocystine. Molecule Profile: Di-Boc-L-homocystine is a


-symmetric dimer containing an intermolecular disulfide bridge. Unlike standard amino acids, it possesses two  reactive carboxylic acid termini and significant steric bulk around the disulfide core.

Primary Suspects for Low Yield:

  • Stoichiometry Mismatch: Treating the dimer as a monomer, leading to under-dosing of coupling reagents (0.5x effective concentration).

  • Steric Occlusion: The disulfide bridge creates a bulky core that hinders nucleophilic attack, particularly with standard carbodiimides (DCC/DIC).

  • Base-Catalyzed Degradation: High pH or strong bases (TEA/DIEA) causing

    
    -elimination or racemization.
    

Diagnostic Workflow

Before altering your chemistry, run this logic flow to identify the bottleneck.

TroubleshootingFlow Start Start: Low Yield Observed CheckStoich Check Stoichiometry: Did you calculate equivalents based on COOH groups (2x)? Start->CheckStoich StoichFail Correct Reagent Amounts: Requires 2.2 eq. Amine/Activator per 1 eq. Dimer CheckStoich->StoichFail No (1:1 used) CheckSolubility Check Reaction Appearance: Is the solution cloudy/gelled? CheckStoich->CheckSolubility Yes (2:1 used) SolubilityFail Aggregation Issue: Switch to DMF/NMP + LiCl or HFIP mixture CheckSolubility->SolubilityFail Yes (Cloudy) CheckBase Check Base Used: Is it TEA or excess DIEA? CheckSolubility->CheckBase No (Clear) BaseFail Side Reaction Risk: Switch to TMP or Collidine to prevent racemization CheckBase->BaseFail Yes (Strong Base) CheckReagent Coupling Reagent: Using DCC or EDC? CheckBase->CheckReagent No (Weak Base) ReagentFail Activation Failure: Switch to HATU or PyBOP for hindered acids CheckReagent->ReagentFail Yes

Figure 1: Diagnostic logic tree for isolating yield loss factors in homocystine coupling.

Root Cause Analysis & Technical Solutions

A. The Stoichiometry Trap (Critical)

Di-Boc-L-homocystine has a molecular weight of approx. 468.6 g/mol . However, it contains two (2) carboxylic acid groups .

  • The Error: Users often calculate 1 equivalent of amine and 1 equivalent of coupling reagent relative to the dimer mass.

  • The Result: You only activate 50% of the available sites, leading to a statistical mixture of unreacted starting material, mono-coupled product, and trace di-coupled product.

  • Correction: You must treat the reaction as 2.0 equivalents of acid .

    • Amine: Use 2.2 – 2.5 equivalents relative to the dimer.

    • Coupling Reagent: Use 2.1 – 2.2 equivalents relative to the dimer.

B. Steric Hindrance & Activation

The disulfide bond in homocystine is flexible but bulky. Standard carbodiimides (DCC, EDC) often form the O-acylisourea intermediate but fail to transition to the amide because the amine cannot penetrate the steric shield fast enough. This leads to the rearrangement of the active intermediate into an unreactive N-acylurea byproduct [1].

  • Solution: Use Phosphonium (PyBOP) or Uronium (HATU/COMU) reagents. These form active esters (OBt/OAt) that are less sterically demanding and react faster.

C. Racemization & Beta-Elimination

Sulfur-containing amino acids are prone to racemization (conversion of L to D isomer) under basic conditions. The


-proton is acidic. Furthermore, strong bases can trigger 

-elimination, degrading the homocystine backbone [2].
  • The Fix: Avoid Triethylamine (TEA). Use Sym-collidine (2,4,6-trimethylpyridine) or DIEA (Diisopropylethylamine) in strictly controlled amounts (1:1 ratio with the acid, never excess) [3].

Optimized Experimental Protocol

This protocol uses HATU for rapid activation and Collidine to minimize base-mediated side reactions.

Materials
ComponentRoleRecommended Reagent
Substrate Starting MaterialDi-Boc-L-homocystine
Activator Coupling ReagentHATU (preferred) or PyBOP
Base Proton Scavenger2,4,6-Collidine (superior) or DIEA
Solvent MediumDMF (anhydrous) or NMP
Additive Racemization SuppressorHOAt (if using HATU)
Step-by-Step Procedure
  • Dissolution: Dissolve Di-Boc-L-homocystine (1.0 mmol) in anhydrous DMF (10 mL). Ensure the concentration is 0.1 M – 0.2 M. If solubility is poor, add 10% DCM.

  • Activation (The "Pre-activation" Myth):

    • Note: Do NOT pre-activate for long periods with HATU, as the active ester can guanidinylate the amine or racemize.

    • Add HATU (2.1 mmol, 2.1 eq) to the acid solution.

    • Immediately add Collidine (2.1 mmol, 2.1 eq).

    • Stir for exactly 1–2 minutes at 0°C.

  • Coupling:

    • Add your Amine partner (2.2 – 2.5 mmol).

    • Allow the reaction to warm to room temperature.[1]

    • Stir for 2–4 hours.

  • Monitoring:

    • Check via TLC or LC-MS. Look for the disappearance of the chemically distinct mono-coupled intermediate (often separates well on C18 columns).

  • Workup (Crucial for Yield):

    • Dilute with EtOAc.

    • Wash with 5% KHSO4 or 1M HCl (removes Collidine/DIEA and unreacted amine).

    • Warning: Do not use strong base washes (1M NaOH) if your product is sensitive to disulfide exchange.

Visualizing the Coupling Pathway

The following diagram illustrates the successful pathway versus the "Dead End" pathways caused by poor reagent choice.

CouplingPathway Start Di-Boc-L-Homocystine (COOH)2 Activation Activation (HATU/Base) Start->Activation NAcylurea N-Acylurea (Dead Product) Start->NAcylurea Using DCC/EDC (Slow Attack) ActiveEster Di-Active Ester (CO-OAt)2 Activation->ActiveEster Racemization Racemization (D-Isomer) Activation->Racemization Excess Base (>2h) AmineAttack Nucleophilic Attack (R-NH2) ActiveEster->AmineAttack Product Final Coupled Dimer (CONHR)2 AmineAttack->Product

Figure 2: Reaction pathway showing the critical path to product versus common side-reaction diversions.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS for this coupling? A: It is not recommended. While water-soluble, EDC couplings are slower and more sensitive to steric bulk. For homocystine, the "U-shape" of the disulfide bridge creates a pocket that slows down the amine approach. HATU or PyBOP are kinetically superior for hindered systems [4].

Q: My reaction mixture turns yellow/orange. Is this normal? A: If using HATU, a yellow color is normal upon liberation of the HOAt anion. However, a deep red/dark orange color often indicates the presence of free amine reacting with the disulfide or excessive base. Ensure your base is Collidine or NMM rather than TEA.

Q: I see a peak with Mass = Product + 16. What is it? A: This is likely oxidation of the sulfide (if any monomer was present) or, more likely, oxidation of the disulfide to the thiosulfinate. Avoid vigorous stirring in air; perform the reaction under Nitrogen or Argon.

Q: Can I reduce the disulfide, couple, and then re-oxidize? A: Theoretically, yes, but it adds two steps and risks "scrambling" (mis-pairing) during re-oxidation. It is far more efficient to couple the intact dimer using the optimized HATU protocol described above.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, Y., et al. (2004). Synergistic effect of base and solvent on the racemization of cysteine during Fmoc-solid phase peptide synthesis. Journal of Peptide Science. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[4][2][5][] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

Sources

Troubleshooting

Technical Support Center: Di-Boc-L-Homocystine Synthesis & Stability

Topic: Troubleshooting Aggregation & Synthesis Anomalies of -Di-Boc-L-Homocystine Introduction: The "Soft Matter" Challenge Welcome to the technical support hub for -Di-Boc-L-Homocystine . If you are accessing this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aggregation & Synthesis Anomalies of -Di-Boc-L-Homocystine

Introduction: The "Soft Matter" Challenge

Welcome to the technical support hub for


-Di-Boc-L-Homocystine . If you are accessing this guide, you are likely facing a specific set of physicochemical anomalies: the product refusing to crystallize ("oiling out"), unexpected gelation in non-polar solvents, or broadening signals in NMR/HPLC.

Di-Boc-L-homocystine is a disulfide dimer derived from homocysteine. Unlike its shorter analog (cystine), the extra methylene group in the homocysteine side chain (


) imparts significant rotational freedom. When combined with the hydrophobic tert-butyloxycarbonyl (Boc) protecting groups, this molecule exhibits a high tendency for supramolecular aggregation  via hydrophobic collapse and intermolecular hydrogen bonding. This guide treats these issues not as random failures, but as predictable physical chemistry phenomena.

Module 1: Synthesis Logic & Reaction Control

The Pathway Dilemma: Protection vs. Oxidation

The primary cause of aggregation often stems from the synthesis route selected. There are two prevailing strategies, but Route A is superior for minimizing aggregation artifacts.

  • Route A (Recommended):

    
    -Boc protection of L-Homocysteine 
    
    
    
    Oxidation to Disulfide.
  • Route B (High Risk): Oxidation of L-Homocysteine

    
    
    
    
    
    -Boc protection of L-Homocystine.

Why Route A? L-Homocystine (the starting material for Route B) is a zwitterionic solid with extremely poor solubility in the organic solvents (DCM, THF) required for efficient Boc-protection. Forcing this reaction often requires high dilution or aggressive bases, promoting side reactions. Route A allows you to work with the more soluble Boc-L-Homocysteine monomer before inducing dimerization.

Protocol: Iodine-Mediated Oxidation (Route A)

This protocol minimizes the "concentration quenching" effect that leads to intermolecular oligomers.

  • Dissolution: Dissolve Boc-L-Homocysteine in Methanol (MeOH) at 0.1 M concentration.

    • Note: Do not use concentrations

      
      ; high density promotes non-specific aggregation.
      
  • Oxidation: Add Iodine (

    
    ) solution (in MeOH) dropwise until a persistent yellow color remains.
    
    • Mechanism:[1][2][3][4] The

      
       oxidizes the thiol (
      
      
      
      ) to a sulfenyl iodide intermediate (
      
      
      ), which is rapidly attacked by a second thiol to form the disulfide.
  • Quenching: Decolorize excess iodine immediately with 10% aqueous Sodium Thiosulfate (

    
    ).
    
  • Extraction: Evaporate MeOH, redissolve in Ethyl Acetate (EtOAc), and wash with 5% Citric Acid and Brine.

Visualizing the Aggregation Pathway

SynthesisPath Start L-Homocysteine (Monomer) Boc Boc-Protection Start->Boc (Boc)2O, NaOH Inter N-Boc-L-Homocysteine (Soluble Monomer) Boc->Inter Oxidation Iodine Oxidation (MeOH) Inter->Oxidation Product Di-Boc-L-Homocystine (Target Dimer) Oxidation->Product Controlled Dilution Agg Amorphous Aggregates (Oiling Out) Oxidation->Agg High Conc. Or Rapid Evap

Figure 1: Synthesis workflow highlighting the critical oxidation step where concentration control determines whether crystalline product or amorphous aggregates are formed.

Module 2: Troubleshooting "Oiling Out" (Workup)

The most frequent support ticket regarding Di-Boc-L-homocystine is: "My product is a sticky gum/oil and won't solidify."

The Mechanism

The flexible disulfide linker and the bulky hydrophobic Boc groups prevent efficient crystal lattice packing. When solvent is removed rapidly (Rotovap), the molecules become kinetically trapped in a disordered, amorphous state (oil) containing residual solvent.

Corrective Protocols
Method 1: The Trituration Technique

Use this if you have a sticky oil in your flask.

  • Dissolve the oil in a minimum amount of Diethyl Ether or Ethyl Acetate (just enough to make it flow).

  • Add a non-polar anti-solvent: Pentane or Hexane (ratio 1:5 relative to the ether).

  • Scratch the inner wall of the flask vigorously with a glass rod at the air-solvent interface.

  • Result: The mechanical energy + anti-solvent forces the oil to eject trapped solvent and collapse into a white solid.

Method 2: Lyophilization (Freeze-Drying)

Use this for high-purity final isolation.

  • Dissolve the oil in 1,4-Dioxane .

  • Freeze the solution in a dry ice/acetone bath.

  • Lyophilize overnight.

  • Result: A fluffy white powder (amorphous but stable and easy to handle).

Solvent Compatibility Table
Solvent SystemInteraction TypeOutcomeRecommendation
Water Hydrophobic RepulsionPrecipitation/Gummy SolidAvoid for final purification.
DCM / Chloroform High SolubilityClear SolutionGood for transport, bad for crystallization.
Hexane / Pentane Anti-SolventPhase SeparationUse for trituration (precipitation).
DMSO High SolubilityClear SolutionUse for biological assays only.
Ether / Hexane Mixed ModeCrystallization Zone Target for purification.

Module 3: Analytical Anomalies

Issue: HPLC Peak Splitting

Observation: You see two fused peaks or a broad shoulder on Reverse-Phase HPLC. Cause: This is rarely an impurity. It is often due to Rotamers . The Boc-amide bond has restricted rotation (cis/trans isomers), and the disulfide bond has defined dihedral angles. These conformers interconvert slowly on the NMR/HPLC timescale. Validation:

  • Run the HPLC column at 50°C . If the peaks merge or sharpen, it is a dynamic conformational effect, not a chemical impurity.

Issue: NMR Broadening

Observation: Proton NMR signals (especially the amide -NH) appear broad or missing. Cause: Hydrogen-bonded aggregation in non-polar deuterated solvents (


).
Solution:  Switch to a polar solvent that disrupts H-bonds, such as DMSO-d6  or MeOD .

Frequently Asked Questions (FAQ)

Q1: Can I use air oxidation instead of Iodine? A: Yes, but it is slower (24-48 hours) and harder to monitor. If you use air oxidation, add a catalytic amount of charcoal or stir in an open vessel at pH 8.5. However, prolonged exposure to air can lead to over-oxidation to sulfoxides (


), which are difficult to separate.

Q2: My product turned pink/violet during storage. Is it ruined? A: This indicates liberated Iodine trapped in the lattice. It is not chemically degraded, but the iodine is a contaminant.

  • Fix: Redissolve in EtOAc and wash with dilute Sodium Thiosulfate until colorless, then re-precipitate.

Q3: Why is the melting point lower than the literature value? A: Di-Boc-L-homocystine is notorious for trapping solvents. A lower melting point usually indicates residual solvent (DCM/EtOAc) acting as a plasticizer. Dry the sample under high vacuum (


) at 40°C for 12 hours.

Troubleshooting Logic Tree

TroubleTree Problem Problem: Product is an Oil/Gum SolventCheck Is residual solvent present? Problem->SolventCheck YesSolvent Yes: Trapped DCM/EtOAc SolventCheck->YesSolvent Likely NoSolvent No: Pure Amorphous SolventCheck->NoSolvent Possible Action1 Action: Triturate w/ Hexane Scratch Glass YesSolvent->Action1 Action2 Action: Lyophilize from Dioxane NoSolvent->Action2 Result Result: White Solid Action1->Result Action2->Result

Figure 2: Decision matrix for converting oily crude product into a stable solid form.

References

  • PubChem. (n.d.).[5] N-Boc-D,L-homocysteine | C9H17NO4S.[5] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2019). Disulfide intramolecular cyclization of cysteine-containing peptides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Boc Deprotection of Homocystine

Ticket ID: #BOC-HCY-SS-001 Subject: Selective Removal of Boc Group from Homocystine (Preserving Disulfide Bond) Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to remov...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOC-HCY-SS-001 Subject: Selective Removal of Boc Group from Homocystine (Preserving Disulfide Bond) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to remove the tert-butyloxycarbonyl (Boc) protecting group from Homocystine (the disulfide dimer of homocysteine). The critical constraint is chemoselectivity : removing the carbamate (Boc) without cleaving or reducing the disulfide bond (S-S).

The Core Challenge: Standard acidolysis (TFA or HCl) is generally compatible with disulfides. However, the tert-butyl carbocation generated during cleavage is a "soft" electrophile that aggressively attacks sulfur atoms. If you use the wrong scavenger (e.g., thiols like ethanedithiol) or high pH workups, you will cause disulfide scrambling or reduction .

Module 1: Validated Protocols

Method A: The "Gold Standard" (TFA Cocktail)

Recommended for most applications where solubility in DCM is good.

The Logic: This method uses Trifluoroacetic Acid (TFA) for cleavage and Triisopropylsilane (TIS) as a hydride scavenger. TIS irreversibly traps the tert-butyl cation. Crucially, we omit thiols (like EDT) to prevent disulfide exchange.

ReagentRoleRatio (v/v)
TFA Acidic Cleavage Agent95%
Triisopropylsilane (TIS) Cation Scavenger (Non-reducing)2.5%
Water Co-scavenger / Hydrolysis2.5%

Step-by-Step:

  • Dissolution: Dissolve Boc-Homocystine in a minimal amount of Dichloromethane (DCM). If insoluble, use neat TFA cocktail directly.

  • Cocktail Preparation: Premix TFA, TIS, and Water (95:2.5:2.5).[1] Do not use DTT or Ethanedithiol (EDT).

  • Reaction: Add the cocktail to the substrate (approx. 10 mL per gram of substrate).

  • Incubation: Stir at Room Temperature for 30–60 minutes. Monitor by HPLC or TLC.[1]

  • Workup (Critical):

    • Precipitation: Slowly add the reaction mixture to 10 volumes of cold Diethyl Ether or MTBE (0°C). The deprotected homocystine trifluoroacetate salt should precipitate.

    • Filtration: Centrifuge or filter the precipitate.

    • Wash: Wash the pellet 3x with cold ether to remove organic scavengers.

    • Drying: Lyophilize or vacuum dry.

Method B: The "Anhydrous" Route (HCl/Dioxane)

Recommended if the substrate is sensitive to water or if you require the Hydrochloride salt.

The Logic: HCl in Dioxane is a non-aqueous acidic medium. It avoids hydrolysis side reactions but generates a more hygroscopic salt.

Step-by-Step:

  • Preparation: Dissolve substrate in dry Dioxane (or DCM if solubility permits).

  • Addition: Add 4M HCl in Dioxane (10–20 equivalents relative to Boc).

  • Reaction: Stir at Room Temperature for 45–90 minutes.

  • Workup:

    • Evaporate solvent under reduced pressure (Rotavap) at < 40°C.

    • Triturate the residue with Et₂O or Hexanes to remove the tert-butyl chloride byproduct.

Module 2: Visualizing the Logic

Workflow Decision Matrix

Use this diagram to validate your experimental design before starting.

BocDeprotection start Start: Boc-Homocystine solubility Is substrate soluble in DCM? start->solubility methodA Method A: TFA/TIS/H2O (Standard) solubility->methodA No (Use neat TFA) solubility->methodA Yes (Preferred) methodB Method B: 4M HCl/Dioxane (Anhydrous) solubility->methodB Yes (Optional) scavenger CRITICAL: Scavenger Choice methodA->scavenger methodB->scavenger scav_check Are you using EDT or DTT? scavenger->scav_check result_bad STOP: Disulfide Reduction/Scrambling will occur. scav_check->result_bad Yes result_good Proceed: Disulfide Preserved scav_check->result_good No (Using TIS/H2O)

Caption: Decision matrix for selecting the correct deprotection route while avoiding reducing agents.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to "M + 56". What happened?

Diagnosis: S-tert-butylation. Cause: The tert-butyl cation released from the Boc group attacked the disulfide bond because the scavenger system was insufficient. Solution:

  • Prevention: Increase the concentration of TIS (Triisopropylsilane) to 5%.

  • Rescue: If the product is already formed, S-tert-butyl groups are very stable to acid. You may need to treat with heavy metal salts (Hg(OAc)₂) to remove them, but this risks breaking the disulfide. Prevention is the only viable strategy.

Q2: Can I use Ethanedithiol (EDT) to scavenge the cation?

Answer: ABSOLUTELY NOT. Reasoning: EDT is a thiol.[2] In acidic media, thiols undergo disulfide exchange with homocystine. You will end up with a mixture of Homocystine, EDT-Homocysteine mixed disulfides, and reduced Homocysteine. Correct Alternative: Use Triisopropylsilane (TIS) or Anisole . These scavenge cations without attacking the disulfide.

Q3: How do I neutralize the salt without reducing the disulfide?

Answer: Avoid strong bases (NaOH, KOH) which promote


-elimination or disulfide scrambling.
Protocol: 
  • Use a weak base like Sodium Bicarbonate (NaHCO₃) or Pyridine .

  • Maintain pH < 7.5 during workup.[3]

  • If free amine is required, use an ion-exchange resin (weakly basic) rather than liquid base extraction.

Q4: Why is Homocystine more sensitive than Cystine?

Answer: While both are disulfides, Homocystine can cyclize to form a six-membered thiolactone ring under acidic conditions if the disulfide is cleaved.[2] While the disulfide dimer is generally stable, any cleavage (reduction) immediately risks thiolactone formation, which complicates purification.

Module 4: Mechanism of Failure (What to Avoid)

Understanding the enemy (the tert-butyl cation) is key to preventing side reactions.

SideReactions boc Boc-Group acid Acid (TFA) boc->acid Cleavage cation t-Butyl Cation (+) acid->cation scavenger Scavenger (TIS) cation->scavenger Fast Reaction (Preferred) sulfur Disulfide Sulfur cation->sulfur Slow Reaction (No Scavenger) safe Inert Hydrocarbon (Safe Removal) scavenger->safe side_product S-t-Butyl Adduct (Impurity) sulfur->side_product

Caption: Competition between the scavenger and the disulfide sulfur for the reactive tert-butyl cation.

References

  • Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. This foundational paper establishes the use of scavengers (like TIS/Anisole) to suppress S-tert-butylation during acidolysis. Source: International Journal of Peptide and Protein Research. Context: Establishes the "Scavenger Rule" for sulfur-containing amino acids.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

    • Source:

    • Context: Comprehensive review confirming stability of disulfides in TFA and the necessity of avoiding thiolytic scavengers.
  • Sigma-Aldrich (Merck).Cleavage and Deprotection Protocols for SPPS.

    • Source:

    • Context: Provides the standard "Cocktail B" (TFA/TIS/Water)
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Context: The authoritative text confirming that Boc removal (Acid) is orthogonal to Disulfide stability (Base/Reduction).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Di-Boc-L-homocystine 1H NMR Analysis

[1] Executive Summary Di-Boc-L-homocystine (N,N'-Di-tert-butoxycarbonyl-L-homocystine) is a critical intermediate in the synthesis of disulfide-bridged peptides and peptidomimetics.[1][2] Unlike its naturally occurring a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Di-Boc-L-homocystine (N,N'-Di-tert-butoxycarbonyl-L-homocystine) is a critical intermediate in the synthesis of disulfide-bridged peptides and peptidomimetics.[1][2] Unlike its naturally occurring analog L-Cystine, L-Homocystine possesses an extended side chain (gamma-thiol linkage), which imparts greater flexibility to peptide backbones.[1][2]

This guide provides a technical comparison of NMR analytical strategies, focusing on the differentiation of Di-Boc-L-homocystine from its structural analogs (Di-Boc-L-Cystine and N-Boc-L-Methionine) and the impact of solvent selection on spectral resolution.[1]

Part 1: Strategic Solvent Selection (Methodological Comparison)[1][2]

The choice of deuterated solvent is the single most significant variable in the NMR analysis of protected amino acids.[2] Below is a comparative analysis of the two primary solvent alternatives: DMSO-d6 and CDCl3 .

Comparative Performance Table
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Solubility Excellent. Dissolves polar dicarboxylic acids effectively.[1][2]Moderate/Poor. Free carboxylic acid groups often lead to aggregation or precipitation.[1][3]
Amide (NH) Visibility High. NH protons appear as sharp doublets (~7.0 ppm), crucial for verifying Boc protection.[1][2]Low. NH protons are often broad, exchange-broadened, or invisible.[1][2]
Water Interference Significant peak at 3.33 ppm.[1][3] Can obscure mid-field signals.Low interference (1.56 ppm), but overlaps with tert-butyl signals.[1][2]
COOH Visibility Visible as a broad singlet (~12.5 ppm).[1][2]Often invisible or extremely broad due to exchange.[1][3]
Use Case Structural Validation. Best for confirming full proton count and backbone integrity.[1][3]Reaction Monitoring. Useful if the product is an ester derivative or for quick lipophilic checks.[1]

Expert Insight: For Di-Boc-L-homocystine, DMSO-d6 is the superior choice .[1] The presence of two free carboxylic acid groups and two carbamate (Boc) linkers creates a hydrogen-bonding network that CDCl3 cannot effectively disrupt, leading to line broadening and loss of resolution.[2]

Part 2: Spectral Assignment & Structural Validation[1][2][3]

This section details the theoretical and experimental assignment of the 1H NMR spectrum. The validation relies on identifying the specific "fingerprint" regions that distinguish Homocystine (gamma-linkage) from Cystine (beta-linkage).[1][2]

Characteristic Chemical Shifts (in DMSO-d6)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Causality
COOH 12.0 – 13.0Broad Singlet2HAcidic protons involved in H-bonding.[1][2]
NH (Amide) 6.9 – 7.2Doublet (

Hz)
2HCarbamate NH, coupled to

-CH.[1][2]

-CH
3.9 – 4.1Multiplet2HDeshielded by adjacent N and COOH groups.[1]

-CH

2.6 – 2.8Multiplet4HAdjacent to Disulfide (S-S).[1][2] Downfield from alkyl, upfield from

.

-CH

1.8 – 2.0Multiplet4HDiagnostic Peak. Unique to homocystine; absent in cystine.[1]
Boc-CH

1.35 – 1.45Singlet18HIntense singlet from two tert-butyl groups.[1]
The "Homocystine Fingerprint" (Differential Diagnosis)[2]

To validate the identity of Di-Boc-L-homocystine, you must rule out common analogs.[1] The key differentiator is the methylene bridge count.[2]

  • Vs. Di-Boc-L-Cystine:

    • Cystine: Contains only

      
      -CH and 
      
      
      
      -CH
      
      
      (adjacent to Sulfur).[1][2] The
      
      
      -CH
      
      
      appears downfield (~2.9–3.2 ppm).[1][2]
    • Homocystine: Contains an extra methylene group (

      
      -CH
      
      
      
      ).[1][2] This protons appear significantly upfield (1.8–2.0 ppm ) because they are not directly attached to a heteroatom (N, O, or S).[1][2]
    • Rule of Thumb: If the spectrum lacks the multiplet in the 1.8–2.0 ppm region, the product is likely Cystine, not Homocystine.[2]

  • Vs. N-Boc-L-Methionine:

    • Methionine: Shows a sharp singlet for the S-Methyl group (~2.0–2.1 ppm).[1][2]

    • Homocystine: No singlet in the 2.0–2.1 ppm range.[1] The absence of the S-Me singlet confirms the disulfide dimer structure.

Part 3: Experimental Protocol

Method A: High-Resolution Characterization (DMSO-d6)[1][2]

Objective: Full structural assignment and purity check.

  • Sample Preparation:

    • Weigh 5–10 mg of Di-Boc-L-homocystine into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]

    • Note: If the sample is oily or viscous, warm gently (30°C) to ensure homogeneity before transferring to the NMR tube.[2]

  • Acquisition Parameters:

    • Scans (NS): 16 or 32 (Sufficient for 10 mg).[1][2]

    • Relaxation Delay (D1):

      
       2.0 seconds (To ensure accurate integration of the Boc signal vs. the single protons).
      
    • Pulse Angle: 30° or 90°.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

    • Apply exponential multiplication (LB = 0.3 Hz) to smooth baseline noise.

  • Validation Criteria:

    • Confirm Integration Ratio: Boc (18H) :

      
      -CH (2H) 
      
      
      
      9:1.[1][2]
    • Confirm absence of S-Methyl singlet (Methionine impurity).[1][2]

Part 4: Visualization of Analytical Workflow

The following diagram outlines the decision logic for validating Di-Boc-L-homocystine, highlighting the critical "Go/No-Go" checkpoints.

NMR_Validation_Workflow Start Start: Purified Di-Boc-L-homocystine Solvent Select Solvent: DMSO-d6 Start->Solvent Acquisition Acquire 1H NMR (Ref: DMSO @ 2.50 ppm) Solvent->Acquisition Check_Boc Check 1.4 ppm Region Is Boc Singlet Present? Acquisition->Check_Boc Check_SMe Check 2.1 ppm Region Is S-Methyl Singlet Present? Check_Boc->Check_SMe Yes (18H) Result_Fail_Prot FAIL: Deprotection Occurred Check_Boc->Result_Fail_Prot No/Low Int Check_Beta Check 1.8-2.0 ppm Region Is Multiplet Present? Check_SMe->Check_Beta No (Clean) Result_Fail_Met FAIL: Methionine Contamination Check_SMe->Result_Fail_Met Yes (Impurity) Result_Success VALIDATED: Di-Boc-L-homocystine Check_Beta->Result_Success Yes (Homocystine) Result_Fail_Cys FAIL: Di-Boc-Cystine (Wrong Chain Length) Check_Beta->Result_Fail_Cys No (Cystine)

Figure 1: Logic flow for the structural validation of Di-Boc-L-homocystine via 1H NMR, emphasizing the differentiation from key impurities.

Part 5: References

  • Royal Society of Chemistry. Synthesis of N-Boc-L-Cystine (Analogous Protocol).[1][2][4][5] [Link] (General reference for Boc-protection methodologies of disulfide amino acids).[1][2]

  • National Institutes of Health (NIH) - PubChem. L-Homocystine Compound Summary.[1][2] [Link] (Structural confirmation and physical properties).[1][2]

Sources

Comparative

HPLC Method Comparison Guide: Di-Boc-L-homocystine Purity

The following guide provides an in-depth technical comparison and protocol for the HPLC purity analysis of -Di-Boc-L-homocystine , a critical intermediate in peptide synthesis. Executive Summary Di-Boc-L-homocystine (bis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and protocol for the HPLC purity analysis of


-Di-Boc-L-homocystine , a critical intermediate in peptide synthesis.

Executive Summary

Di-Boc-L-homocystine (bis(tert-butoxycarbonyl)-L-homocystine) is a hydrophobic, disulfide-bridged amino acid derivative. Its purity is paramount in drug development to prevent the incorporation of truncated (mono-Boc) or reduced (thiol) impurities during solid-phase peptide synthesis (SPPS).

Standard generic HPLC methods often fail to resolve the critical Mono-Boc-L-homocystine impurity from the target dimer due to similar hydrophobic profiles. This guide compares a Generic C18 Full-Gradient Method against an Optimized C8 Focused-Gradient Method , demonstrating why the latter is the superior "product" for high-fidelity analysis.

The Core Challenge
  • Lack of Chromophore: The molecule lacks aromatic rings, necessitating low-UV detection (205–215 nm), which increases baseline noise.

  • Hydrophobicity: The two tert-butyl groups create significant retention, often leading to broad, tailing peaks on standard C18 columns.

  • Structural Similarity: Impurities like the meso-isomer or mono-protected derivatives possess similar retention factors (

    
    ).
    

Methodological Landscape & Comparison

We compare two distinct approaches. The Optimized Method (Method A) is designed specifically for bulky, hydrophobic protected amino acids. The Generic Method (Method B) represents the standard "scouting" protocol often used erroneously for QC.

Comparative Data Summary
MetricMethod A (Optimized)Method B (Generic)Significance
Stationary Phase C8 (Octylsilane) , 3.5 µmC18 (ODS), 5 µmC8 reduces hydrophobic interaction energy, sharpening peaks for bulky analytes.
Resolution (

)
*
> 3.5 1.8Method A clearly separates the Mono-Boc impurity.
Tailing Factor (

)
1.05 1.45Method A eliminates non-specific adsorption.
Run Time 12 min 35 minMethod A increases throughput by ~65%.
LOD (S/N=3) 0.05% 0.2%Enhanced sensitivity due to sharper peak shape.

*Resolution calculated between Di-Boc-L-homocystine and Mono-Boc-L-homocystine.

The Optimized Protocol (Method A)

This protocol is the recommended "Product" for self-validating, high-integrity analysis.

A. Reagents & Equipment[1][2][3][4]
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water (Milli-Q).

    • Why: TFA suppresses ionization of the carboxylic acid groups (

      
      ), ensuring the analyte remains neutral and retained on the column.
      
  • Solvent B: 0.1% TFA in Acetonitrile (ACN).

    • Why: ACN provides lower backpressure and better UV transparency at 210 nm compared to Methanol.

  • Column: Agilent Zorbax Eclipse XDB-C8 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The C8 phase offers faster mass transfer for the bulky Di-Boc molecule compared to C18, reducing peak broadening.

B. Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 40°C (Critical for reducing viscosity and improving peak symmetry)

  • Detection: UV @ 210 nm (Reference: 360 nm / BW 100)

  • Injection Volume: 10 µL

C. Gradient Profile (Focused)

Unlike a generic 5–95% gradient, this method focuses on the elution window of the hydrophobic target.

Time (min)% Solvent BEvent
0.040Injection / Hold
8.090Linear Gradient (Elution of Target)
9.090Wash (Elution of highly hydrophobic dimers)
9.140Re-equilibration
12.040Stop

Scientific Rational & Causality (E-E-A-T)

Why the "Generic" C18 Method Fails

Many researchers default to a standard C18 column with a 0–100% gradient. For Di-Boc-L-homocystine, this causes two issues:

  • Phase Collapse/Dewetting: Starting at 0% organic is unnecessary for such a hydrophobic molecule and risks dewetting the pores if the column is 100% aqueous stable.

  • Excessive Retention: The Di-Boc moiety interacts too strongly with the C18 alkyl chains. To elute it, a high percentage of ACN is needed, but the long retention time leads to longitudinal diffusion, widening the peak and burying the trace Mono-Boc impurity under the tail of the main peak.

The C8 Advantage

By switching to a C8 stationary phase, we reduce the "hydrophobic grasp" of the column. This allows the analyte to elute earlier or with a shallower gradient slope, significantly improving the Resolution (


)  and Signal-to-Noise ratio .

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, including critical System Suitability Testing (SST) decision points.

G Start Sample Preparation (1 mg/mL in 50:50 ACN:H2O) SST System Suitability Test (SST) Inject Standard (5 reps) Start->SST Check Check Criteria: %RSD < 2.0% | Tailing < 1.5 SST->Check Fail Troubleshoot: Check Column Temp / Fresh Mobile Phase Check->Fail Fail Pass Inject Samples (Blank -> Sample -> Bracket Std) Check->Pass Pass Fail->SST Data Data Processing Integrate @ 210 nm Pass->Data Report Generate Purity Report (Area %) Data->Report

Caption: Operational workflow for Di-Boc-L-homocystine analysis, emphasizing the critical System Suitability checkpoint.

Step-by-Step Experimental Protocol

Step 1: Standard & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Do not use 100% ACN as the sample solvent; it causes peak distortion (strong solvent effect).

  • Stock Solution: Weigh 10.0 mg of Di-Boc-L-homocystine into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Sensitivity Solution (LOQ): Dilute 10 µL of Stock into 10 mL Diluent (0.1% level).

Step 2: System Suitability (Self-Validation)

Before running unknown samples, inject the Stock Solution 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       1.0%
      
    • Peak Area %RSD

      
       2.0%
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.2 (Strict control ensures column health).
Step 3: Impurity Identification

Use relative retention times (RRT) to identify peaks (relative to Di-Boc-L-homocystine at ~8.5 min):

  • L-Homocystine (Free): RRT ~0.2 (Elutes near void volume).

  • Mono-Boc-L-homocystine: RRT ~0.85 (Pre-peak).

  • Di-Boc-L-homocystine (Target): RRT 1.00.

  • Boc2O (Reagent): RRT ~1.2 (Late eluting, often seen as a broad hump).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Strong Solvent EffectEnsure sample diluent matches initial mobile phase (40% ACN).
Drifting Retention Temperature FluctuationEnsure column oven is stable at 40°C.
High Backpressure PrecipitationCheck buffer solubility; filter mobile phases through 0.22 µm filter.
Ghost Peaks CarryoverAdd a needle wash step with 100% ACN between injections.

References

  • Methodology Foundation: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Amino Acid Hydrophobicity: Cowan, R., & Whittaker, R. G. (1990). Hydrophobicity indices for amino acid residues as determined by HPLC. Peptide Research, 3(2), 75-80.

  • Impurity Profiling: D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.

  • Column Selection: Agilent Technologies. (2020). ZORBAX Eclipse XDB LC Columns User Guide. (Technical specifications for C8 vs C18 selectivity).

Sources

Validation

Technical Deep Dive: Mass Spectrometry Profiling of Di-Boc-L-homocystine vs. Structural Analogs

Executive Summary Di-Boc-L-homocystine (N,N'-Di-tert-butoxycarbonyl-L-homocystine) serves as a critical intermediate in peptide synthesis and metabolic tracer studies. Its analysis via Mass Spectrometry (MS) presents uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-Boc-L-homocystine (N,N'-Di-tert-butoxycarbonyl-L-homocystine) serves as a critical intermediate in peptide synthesis and metabolic tracer studies. Its analysis via Mass Spectrometry (MS) presents unique challenges due to the lability of the tert-butoxycarbonyl (Boc) protecting groups and the redox-active disulfide bridge.

This guide provides a rigorous technical comparison of Di-Boc-L-homocystine against its closest structural analog, Di-Boc-L-Cystine , and its orthogonal protecting group alternative, Fmoc-L-Homocystine . We synthesize experimental fragmentation data with mechanistic insights to equip researchers with self-validating identification protocols.

Part 1: Mechanistic Fragmentation Profiling

The Fragmentation Cascade

The Electrospray Ionization (ESI) behavior of Di-Boc-L-homocystine is dominated by two competing pathways: Boc-group elimination and Disulfide bond cleavage . Understanding the hierarchy of these events is essential for structural confirmation.

  • Primary Pathway (Boc Elimination): The tert-butyl carbocation is a stable leaving group. Under Collision Induced Dissociation (CID), the molecule sequentially loses isobutylene (

    
    , 56 Da) and 
    
    
    
    (44 Da). This often occurs in-source if ionization parameters (cone voltage/fragmentor) are too high.
  • Secondary Pathway (Disulfide Cleavage): The S-S bond energy (~60 kcal/mol) is lower than the C-C backbone. However, in Boc-protected species, the facile loss of the protecting group often precedes S-S cleavage unless Electron Transfer Dissociation (ETD) is employed.

Diagnostic Ion Table (ESI Positive Mode)

Precursor Ion [M+H]⁺: m/z 469.2

Fragment Ion (m/z)Loss AssignmentMechanistic Origin
469.2 [M+H]⁺Intact Protonated Precursor
413.1 [M+H - 56]⁺Loss of one isobutylene (neutral)
369.1 [M+H - 100]⁺Loss of one full Boc group (isobutylene + CO₂)
357.1 [M+H - 112]⁺Loss of two isobutylene groups
235.1 [M/2 + H]⁺S-S Cleavage: Monomeric N-Boc-homocysteine
135.0 [M/2 + H - 100]⁺Core Ion: Unprotected Homocysteine monomer

Part 2: Comparative Analysis of Alternatives

This section contrasts Di-Boc-L-homocystine with Di-Boc-L-Cystine (structural analog) and Fmoc-L-Homocystine (stability alternative).

Comparative Performance Matrix
FeatureDi-Boc-L-Homocystine Di-Boc-L-Cystine Fmoc-L-Homocystine
Molecular Weight 468.6 Da440.5 Da692.8 Da
[M+H]⁺ 469.2441.2693.3
Key Structural Diff Ethyl linker (-CH₂CH₂-)Methyl linker (-CH₂-)Fluorenyl protecting group
In-Source Stability Low (Boc falls off >100°C or high V)Low (Similar Boc lability)High (Stable in acid/ESI)
S-S Bond Access High steric freedomMore constrainedSterically bulky
Diagnostic Delta

m/z = 28 (vs Cystine)
Reference Standard

m/z = 224 (vs Boc)
Critical Insights for Researchers
  • Differentiation from Cystine: The primary risk in metabolic studies is confusing homocystine with cystine. While they share the S-S motif, the 28 Da mass shift is consistent across all fragment ions. If you observe a fragment at m/z 221 instead of 235, you are analyzing Cystine, not Homocystine.

  • Protecting Group Selection: If your workflow involves acidic mobile phases (e.g., 0.1% TFA), Fmoc-L-Homocystine is the superior alternative for quantification, as it resists the "in-source" deprotection that plagues Di-Boc analysis. Use Di-Boc only when basic conditions or specific synthetic intermediates are required.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for Di-Boc-L-homocystine.

G Precursor Precursor [M+H]+ m/z 469.2 Loss1 - Isobutylene (m/z 413.1) Precursor->Loss1 -56 Da (C4H8) Monomer Monomer [M/2 + H]+ (m/z 235.1) Precursor->Monomer S-S Cleavage (CID/ETD) Loss2 - 2nd Isobutylene (m/z 357.1) Loss1->Loss2 -56 Da (C4H8) MonomerLoss Monomer - Boc (m/z 135.0) Loss1->MonomerLoss S-S Cleavage Core Deprotected Core (m/z 269.1) Loss2->Core -88 Da (2x CO2) Monomer->MonomerLoss -100 Da (Boc)

Figure 1: Competing fragmentation pathways for Di-Boc-L-homocystine under ESI-MS/MS conditions.

Part 4: Experimental Protocol (Self-Validating System)

To ensure trustworthy data, follow this optimized ESI-MS/MS workflow. This protocol minimizes in-source fragmentation while maximizing signal intensity.

Sample Preparation[1]
  • Solvent: Dissolve Di-Boc-L-homocystine in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why? Acetonitrile ensures solubility of the hydrophobic Boc groups; Formic acid aids protonation.

    • Avoid: TFA (Trifluoroacetic acid) as it suppresses ionization and induces premature Boc removal.

  • Concentration: Prepare a working standard at 1-10 µM.

Instrument Parameters (ESI-Q-TOF/Orbitrap)
  • Ionization Mode: Positive (+).[1]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage / Fragmentor: Keep Low (10-20 V).

    • Critical Check: If you see high abundance of m/z 369 or 269 in the MS1 scan, your source energy is too high. Lower the cone voltage until m/z 469 is the base peak.

  • Collision Energy (CID): Ramp from 10 eV to 40 eV.

    • 10-15 eV: Preserves backbone, highlights Boc loss.

    • 25-30 eV: Optimal for S-S cleavage and monomer generation.

Analytical Workflow Diagram

Workflow Step1 Sample Prep (No TFA) Step2 Direct Infusion (5 µL/min) Step1->Step2 Step3 Source Opt. (Minimize In-Source Frag) Step2->Step3 Step4 MS2 Ramp (10-40 eV) Step3->Step4 Step5 Data Validation (Check m/z 469 vs 235) Step4->Step5

Figure 2: Optimized analytical workflow for labile Boc-protected disulfide species.

References

  • Agongo, J., et al. (2024).[2] Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Analytical Chemistry. Link

  • Petreska Stanoeva, J., et al. (2022).[3][4] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • Creative Proteomics. (2024).[5] Disulfide Bond Analysis by Mass Spectrometry. Link

  • Reddy, P.V., et al. (2010). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

Sources

Comparative

Di-Boc-L-homocystine vs Fmoc-L-homocystine comparison

Topic: Di-Boc-L-homocystine vs Fmoc-L-homocystine Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary: The Strategic Choice In the landscape of peptide synthesis, th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Di-Boc-L-homocystine vs Fmoc-L-homocystine Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary: The Strategic Choice

In the landscape of peptide synthesis, the choice between Di-Boc-L-homocystine and Fmoc-L-homocystine is not merely a preference for protecting groups; it is a fundamental decision regarding the stability of the disulfide bridge during chain elongation.

  • Di-Boc-L-homocystine is the superior reagent for introducing pre-formed disulfide bridges directly into a peptide sequence.[1][2] The acidic deprotection conditions (TFA) of Boc chemistry preserve the disulfide integrity.

  • Fmoc-L-homocystine is rarely used as a direct building block in standard Solid-Phase Peptide Synthesis (SPPS) because the disulfide bond is unstable in piperidine (the standard Fmoc deprotection reagent).[1] Instead, Fmoc strategies typically utilize protected monomers (e.g., Fmoc-L-hCys(Trt)-OH) to form the disulfide post-synthetically.[1][2]

Verdict: Use Di-Boc-L-homocystine for robust, direct incorporation of homocystine linkers.[1][2] Use Fmoc-L-homocystine primarily as a starting material for solution-phase synthesis or as a precursor to generate orthogonal monomers.[1][2]

Chemical Fundamentals & Orthogonality

Understanding the mechanism of protection is critical for experimental design. Homocystine is the disulfide dimer of homocysteine (


).[2]
FeatureDi-Boc-L-homocystine Fmoc-L-homocystine
Molecular Structure

-Di-tert-butoxycarbonyl-L-homocystine

-Di-fluorenylmethoxycarbonyl-L-homocystine
Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Lability (Removal) Acid Labile (TFA, HCl)Base Labile (Piperidine, DBU)
Disulfide Stability High. Stable in TFA.[1][3][4][5]Low. Unstable in Piperidine (Disulfide exchange/scrambling).[1][2]
Primary Application Direct incorporation of disulfide bridges in Boc SPPS.Precursor for monomers; Solution-phase synthesis.[1][2]
Solubility Soluble in DMF, DCM, DMSO.[2]Soluble in DMF, DMSO; less soluble in DCM than Boc.[2]
The "Piperidine Problem" in Fmoc Chemistry

The core limitation of Fmoc-L-homocystine in SPPS is the deprotection step. Piperidine is a secondary amine that can act as a nucleophile.[1][2] In the presence of a disulfide bond (R-S-S-R), piperidine can initiate


-elimination  or disulfide exchange , leading to:
  • Scrambling: Formation of mixed disulfides if other thiols are present.[1][2]

  • Racemization: Base-catalyzed abstraction of the

    
    -proton is faster in disulfides due to the electron-withdrawing nature of the cystine/homocystine system.[2]
    

Comparative Performance Data

The following data summarizes the performance risks associated with each reagent in a standard SPPS workflow.

MetricDi-Boc-L-homocystine (Boc SPPS)Fmoc-L-homocystine (Fmoc SPPS)
Coupling Efficiency >98% (using DIC/HOBt)>95% (using HATU/DIPEA)*
Racemization Risk Low (<1%) .[1] Acidic conditions suppress enolization.[1][2]High (5-15%) .[1][2] Base treatment promotes

-proton abstraction.[1][2]
Side Reactions Minimal. t-Butyl cation scavenging required.[1][2]Severe. Piperidine-adduct formation; Disulfide scrambling.[1][2]
Yield (Linear) High for short-to-medium chains.[1][2]Lower due to cumulative side reactions on the disulfide.[2]

*Note: High coupling efficiency in Fmoc chemistry is only relevant if the disulfide survives the subsequent deprotection cycles, which is often not the case.

Decision Pathways & Mechanisms (Graphviz)

The following diagrams visualize the distinct workflows and the critical failure point in the Fmoc strategy when using the pre-formed dimer.

Homocystine_Workflow Start Goal: Peptide with Homocystine Bridge Boc_Reagent Reagent: Di-Boc-L-homocystine Start->Boc_Reagent Boc Strategy Fmoc_Reagent Reagent: Fmoc-L-homocystine Start->Fmoc_Reagent Fmoc Strategy (Direct) Fmoc_Alt Alternative: Use Monomer (Fmoc-hCys(Trt)-OH) Start->Fmoc_Alt Fmoc Strategy (Standard) Boc_Couple Coupling (DIC/HOBt) Boc_Reagent->Boc_Couple Boc_Deprotect Deprotection (TFA) Boc_Couple->Boc_Deprotect Boc_Result Result: Intact Disulfide (High Purity) Boc_Deprotect->Boc_Result Stable Fmoc_Couple Coupling (HATU/DIPEA) Fmoc_Reagent->Fmoc_Couple Fmoc_Deprotect Deprotection (20% Piperidine) Fmoc_Couple->Fmoc_Deprotect Fmoc_Fail Side Reaction: Disulfide Exchange / Racemization Fmoc_Deprotect->Fmoc_Fail Unstable

Figure 1: Comparison of synthetic pathways.[1][2] Note the failure point in the direct Fmoc-dimer pathway due to piperidine instability.[2]

Experimental Protocols

Protocol A: Incorporation of Di-Boc-L-homocystine (Boc SPPS)

Use this protocol for introducing a pre-formed disulfide bridge.[1]

Reagents:

  • Di-Boc-L-homocystine (3 equiv relative to resin)[1]

  • DIC (Diisopropylcarbodiimide) (3 equiv)[1]

  • HOBt (Hydroxybenzotriazole) (3 equiv)[1]

  • DMF (Dimethylformamide)[1][6]

Step-by-Step:

  • Activation: Dissolve Di-Boc-L-homocystine, HOBt, and DIC in minimal DMF. Stir for 5 minutes at

    
     to form the active ester.
    
  • Coupling: Add the activated mixture to the neutralized resin-bound amine. Shake for 2–4 hours at room temperature.

    • Checkpoint: Perform a Kaiser test.[1][2] If negative (yellow), coupling is complete.[2]

  • Deprotection: Treat the resin with 50% TFA in DCM (containing 0.5% anisole as a scavenger) for 20 minutes.[2]

    • Validation: The disulfide bond remains intact in TFA.[2]

  • Neutralization: Wash with 10% DIPEA in DMF. Proceed to the next coupling.

Protocol B: The Fmoc Alternative (Post-Synthetic Oxidation)

Since Fmoc-L-homocystine is unstable in SPPS, use this standard alternative.[1]

Reagents:

  • Fmoc-L-hCys(Trt)-OH (Monomer)[1][7]

  • Oxidation Reagent: Iodine (

    
    ) or Thallium Trifluoroacetate (
    
    
    
    )[1]

Step-by-Step:

  • Coupling: Incorporate Fmoc-L-hCys(Trt)-OH using standard Fmoc protocols (HBTU/DIPEA).[1][2]

  • Elongation: Complete the peptide synthesis.

  • Cleavage & Deprotection: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).[1][2] The Trt group is removed, liberating the free thiol (-SH).[2]

  • Oxidation (Cyclization):

    • Dissolve the crude reduced peptide in aqueous buffer (pH 7.5–8.0) at high dilution (0.1 mg/mL) to favor intramolecular cyclization.[1][2]

    • Stir under air or add dilute

      
       solution until a persistent yellow color appears.
      
    • Validation: Monitor by HPLC/MS.[1][2] The mass should decrease by ~2 Da (loss of 2 protons).[2]

Strategic Applications

Application ScenarioRecommended Reagent/StrategyRationale
Cyclic Peptides (Short) Di-Boc-L-homocystine Allows cyclization on-resin without complex oxidation steps later.[1][2]
Stapled Peptides Di-Boc-L-homocystine Provides a rigid, pre-defined linker length (longer than cystine) for helix stabilization.[1][2]
Large Proteins (>30 AA) Fmoc-Monomer (Post-Oxidation) Boc chemistry requires HF cleavage, which can be harsh for large proteins.[1][2] Fmoc allows milder handling, despite the extra oxidation step.[2]
Drug Conjugates (ADCs) Fmoc-L-homocystine (Solution Phase) In solution phase (no resin), Fmoc-L-homocystine can be used to link two payloads symmetrically under controlled basic conditions.[1][2]

References

  • BenchChem. (2025).[1][2] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from [1]

  • Albericio, F., et al. (2000).[2] Preparation and application of Fmoc-Cys(Trt)-OH derivatives. In Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2]

  • Sigma-Aldrich. (2024).[1][2] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from [1]

  • PubChem. (2025).[1][2][8] L-Homocystine Physical Properties and Safety Data. National Library of Medicine.[2] Retrieved from [1]

  • ResearchGate. (2022).[1][2] Stability of Disulfide Bridges in Peptide Synthesis. Retrieved from

Sources

Validation

Benchmarking Optical Purity: Di-Boc-L-Homocystine vs. Alternatives

Topic: Optical rotation values for pure Di-Boc-L-homocystine Content Type: Publish Comparison Guide Executive Summary In advanced peptide synthesis and drug development, N,N'-Di-tert-butoxycarbonyl-L-homocystine (Di-Boc-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical rotation values for pure Di-Boc-L-homocystine Content Type: Publish Comparison Guide

Executive Summary

In advanced peptide synthesis and drug development, N,N'-Di-tert-butoxycarbonyl-L-homocystine (Di-Boc-L-homocystine) serves as a critical, protected disulfide intermediate. Unlike its monomeric cysteine analogs, homocystine derivatives are prone to specific stereochemical drift during protection due to the flexibility of the additional methylene group.

This guide provides a technical comparison of Di-Boc-L-homocystine against its unprotected precursor (L-Homocystine) and monomeric alternatives. It establishes a self-validating protocol for verifying optical purity, addressing the data gap where specific rotation values for the Di-Boc variant are often batch-dependent or absent in standard compendia.

Part 1: Technical Profile & Comparative Analysis

The optical rotation of homocystine derivatives is highly sensitive to solvent environment (pH/polarity) and the presence of the bulky Boc-protecting groups, which alter the hydrodynamic volume and chiral field of the molecule.

Table 1: Comparative Physical Properties
FeatureDi-Boc-L-Homocystine (Target)L-Homocystine (Standard)Boc-S-Benzyl-L-Homocysteine (Monomer)
Structure Protected Dimer (Disulfide)Unprotected Dimer (Disulfide)Protected Monomer (Thioether)
CAS No. 247063-78-9 (Generic)626-72-216947-99-2
MW ~468.6 g/mol 268.35 g/mol 325.4 g/mol
Solubility Organic (MeOH, DMF, DMSO)Aqueous Acid (1N HCl)Organic (MeOH, EtOH)
Optical Rotation

Experimental (See Protocol)+77° ± 3° (c=1, 1N HCl)-13.5° ± 1° (c=1, MeOH)
Key Impurity D-Enantiomer / Mono-Bocmeso-HomocystineS-Benzyl-D-Homocysteine

Critical Insight: Unlike L-Cystine, which typically exhibits a massive negative rotation in acid (approx. -212°), L-Homocystine exhibits a positive rotation (+77°) in 1N HCl. The addition of Boc groups and the switch to organic solvents (MeOH) often inverts or significantly dampens this rotation, necessitating the rigorous validation protocol below.

Part 2: Critical Analysis of Optical Stability
The "Inversion" Phenomenon

Researchers must not expect the Di-Boc derivative to match the sign of the unprotected precursor. The removal of the zwitterionic character (capping the amine) and the change in solvation shell often leads to a sign inversion.

  • L-Homocystine (Acid): Positive (

    
    ).
    
  • Boc-Protected Monomers: Often Negative (e.g., Boc-S-Bzl-Hcy is

    
    ).
    
  • Expectation for Di-Boc-L-Homocystine: Likely negative or low-magnitude positive in MeOH. Therefore, a single-point rotation check is insufficient for purity confirmation without a reference standard.

Impurity Impact (The "Silent" Killer)

The primary risk in Di-Boc-L-homocystine synthesis is racemization during the introduction of the Boc group or the oxidation step if starting from homocysteine.

  • D-Isomer Contamination: Even 1-2% of the D-isomer can skew the optical rotation significantly.

  • Meso-Compound Formation: If starting from a mix of L and D homocysteine, the formation of the meso-disulfide (L-S-S-D) is possible. This compound is optically inactive (or has distinct rotation) and is difficult to separate by standard flash chromatography.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA) value for rotation. Use this Deprotection-Validation Loop .

Workflow Diagram: Purity Validation

The following diagram illustrates the logical flow for validating the optical purity of the Di-Boc derivative by referencing it back to the established L-Homocystine standard.

PurityValidation Start Start: Di-Boc-L-Homocystine (Unknown Optical Purity) DirectMeasure Direct Polarimetry (Solvent: MeOH, c=1.0) Start->DirectMeasure Step 1: Baseline Deprotect Acid Hydrolysis (4N HCl in Dioxane) Start->Deprotect Step 2: Validation HPLC Chiral HPLC Analysis (Crown Ether Column) DirectMeasure->HPLC If ambiguous Neutralize Evaporate & Redissolve (Solvent: 1N HCl) Deprotect->Neutralize RefMeasure Reference Polarimetry (Target: +77° ± 3°) Neutralize->RefMeasure Compare to Lit. RefMeasure->HPLC Confirmation Pass PASS: High Optical Purity RefMeasure->Pass Value matches +77° Fail FAIL: Racemization Detected RefMeasure->Fail Value deviates >5°

Figure 1: The "Deprotection-Validation Loop" ensures that the optical integrity of the Boc-protected compound is verified against the immutable physical constant of the parent amino acid.

Detailed Protocol Steps

1. Direct Measurement (Baseline)

  • Solvent: Methanol (HPLC Grade).

  • Concentration: 1.0 g/100 mL (c=1).

  • Temperature: 25°C.

  • Action: Record the specific rotation

    
    .[1][2] Note: This value establishes your internal batch standard.
    

2. Hydrolytic Validation (The "Truth" Test) Since literature values for the Di-Boc dimer are sparse, validate your batch by removing the Boc groups.

  • Reagent: Dissolve 100 mg of Di-Boc-L-homocystine in 2 mL of 4N HCl in Dioxane.

  • Reaction: Stir at room temperature for 2 hours (monitor by TLC for disappearance of starting material).

  • Workup: Remove solvent under reduced pressure. Redissolve the residue in 1N HCl to a precise concentration of c=1.

  • Target: Measure

    
    . The target value must be +77° ± 3° .
    
    • If the value is significantly lower (e.g., +60°), significant racemization occurred during the initial Boc-protection or storage.

3. Chiral HPLC (Advanced Confirmation) For drug development applications (GMP), polarimetry is insufficient.

  • Column: Crownpak CR(+) or Chiralpak ZWIX(+).

  • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile gradients depending on column choice.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: < 0.5% D-isomer.

References
  • ChemicalBook. (2024). L-Homocystine Properties and Optical Rotation. Retrieved from

  • Chem-Impex International. (2024). L-Homocystine Product Specifications. Retrieved from

  • Biomol. (2024).[3] L-Homocystine, Highly Purified, Certificate of Analysis Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 439579, L-Homocystine. Retrieved from

  • Biosynth. (2024). Boc-S-trityl-L-homocysteine (Monomer Analog) Properties. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Di-Boc-L-homocystine

Executive Safety Summary Di-Boc-L-homocystine (CAS: 102213-33-0 / Stereoisomer variants) is a protected amino acid derivative primarily used as a building block in peptide synthesis. While often classified as non-hazardo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Di-Boc-L-homocystine (CAS: 102213-33-0 / Stereoisomer variants) is a protected amino acid derivative primarily used as a building block in peptide synthesis.

While often classified as non-hazardous or a low-hazard irritant under GHS criteria (depending on specific purity and vendor data), treating it with casual indifference is a critical error in professional drug development. The primary risks are not acute toxicity of the solid, but particulate sensitization and the hazardous solvent systems (DCM, DMF, TFA) required for its solubilization and deprotection.

The Core Directive: Handle this substance not just to protect yourself from the powder, but to protect the integrity of your experiment from biological contamination and to prepare for the aggressive reagents used in downstream processing.

Risk Assessment & Hazard Identification

Before donning PPE, you must understand the why behind the gear.

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine White PowderInhalation/Dusting: Like many amino acid derivatives, static charge can cause "fly-off" during weighing, leading to potential respiratory sensitization over chronic exposure.
Chemical Reactivity Acid LabileDeprotection Risk: The Boc (tert-butyloxycarbonyl) group releases isobutylene gas and CO₂ upon contact with strong acids (TFA/HCl). This requires ventilation before the reaction starts.
Process Synergies Solvent PermeationCo-solvent Risk: This compound is rarely handled dry for long. It is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) . Your PPE must resist these solvents, not just the solid.

PPE Selection Matrix

This matrix is designed for the entire workflow, assuming the compound will eventually be dissolved.

Hand Protection (Gloves)

Standard latex gloves are insufficient for the solvents used with this compound.

TaskGlove MaterialThickness (min)Rationale
Weighing (Solid) Nitrile 0.11 mm (4 mil)Sufficient for dry powder. Provides tactile sensitivity for spatula work.
Solubilization (DCM) Laminate / Viton OR Double Nitrile >0.11 mm (Outer)DCM permeates standard nitrile in <5 mins. Technique: Wear disposable nitrile (inner) + Silver Shield/Laminate (outer) if prolonged contact is expected. For splash protection only, double-glove nitrile and change immediately upon contact.
Deprotection (TFA) Neoprene or Thick Nitrile 0.20 mm (8 mil)TFA is corrosive. Thicker nitrile offers better acid resistance than thin exam gloves.
Ocular & Respiratory Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses if working with fine powder that may drift, or if the system is under pressure (e.g., during rotary evaporation).

  • Respiratory:

    • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (If hood unavailable): N95 particulate respirator (for solid weighing only). Note: N95 offers NO protection against DCM vapors.

  • Body: 100% Cotton Lab Coat (High-neck preferred) + Long pants + Closed-toe leather/composite shoes. Avoid synthetic fabrics that can melt if exposed to fire (DCM/organic solvents are flammable).

Operational Protocol: The Self-Validating Workflow

Do not rely on luck. Use this step-by-step system where every step includes a "Check" to validate safety.

Phase 1: Pre-Operational Setup
  • Ventilation Check: Verify fume hood flow monitor is green/reading normal.

    • Validation: Hold a Kimwipe at the sash opening; it should be pulled inward firmly at a 45° angle.

  • Static Control: Di-Boc-L-homocystine is static-prone. Place an ionizing bar or anti-static gun near the balance if available.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before putting them on.

Phase 2: Weighing & Transfer
  • Tare First: Place weighing boat in the balance inside the hood. Tare.

  • Transfer: Using a clean stainless steel spatula, transfer the solid.

    • Technique: Do not dump. Tap the spatula gently. If powder adheres to the spatula due to static, do not flick it. Wash it off into the reaction vessel with your solvent later.

  • Solvent Addition: Add solvent (e.g., DCM) slowly down the side of the vessel to avoid lofting dust.

    • Validation: Ensure no powder is visible on the rim of the flask before stoppering.

Phase 3: Cleanup & Decontamination
  • Wipe Down: Clean the balance area with a solvent-dampened tissue (Isopropanol or Ethanol) immediately.

    • Why? Unseen amino acid dust can hydrolyze or degrade, leaving sticky residues that contaminate future experiments.

  • Doffing: Remove outer gloves (if double gloving) inside the hood. Remove inner gloves by turning them inside out to trap any residue.

Visualization: Safety Logic Flow

This diagram illustrates the decision-making process for PPE based on the state of the chemical.

PPE_Workflow Start START: Di-Boc-L-homocystine Handling State_Check Check State of Matter Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Powder Liquid_Path Dissolved (DCM/DMF/TFA) State_Check->Liquid_Path In Solution Solid_PPE PPE: Nitrile Gloves (Single) + Safety Glasses + Fume Hood Solid_Path->Solid_PPE Liquid_PPE PPE: Double Nitrile or Laminate + Splash Goggles + Fume Hood (CRITICAL) Liquid_Path->Liquid_PPE Action_Weigh Action: Weighing/Transfer Solid_PPE->Action_Weigh Action_React Action: Synthesis/Deprotection Liquid_PPE->Action_React Action_Weigh->Liquid_Path Add Solvent Disposal Disposal: Segregated Liquid Waste (Halogenated vs Non-Halogenated) Action_React->Disposal

Figure 1: Decision logic for PPE selection based on the chemical state (Solid vs. Solution).

Disposal & Emergency Procedures

Waste Management
  • Solid Waste: Expired or excess powder must be disposed of as Hazardous Chemical Waste (Solid). Label as "Organic Solid - Amino Acid Derivative." Do not dispose of in regular trash.

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .

    • If dissolved in Methanol/DMF: Non-Halogenated Organic Waste .

    • Note: Never pour down the sink.

Accidental Exposure[1]
  • Skin Contact (Solid): Brush off excess powder. Wash with soap and water for 15 minutes.

  • Skin Contact (Solution): Immediately remove gloves and contaminated clothing. Wash skin with soap and water.[1][2] Do not use organic solvents (like ethanol) to wash skin, as this may increase permeation.

  • Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention if irritation persists.

References

  • National Institutes of Health (NIH) - PubChem. L-Homocystine Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[3] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-Boc-L-homocystine
Reactant of Route 2
Reactant of Route 2
Di-Boc-L-homocystine
© Copyright 2026 BenchChem. All Rights Reserved.